Ethyl 2-methyl-1H-imidazole-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-methyl-1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-5(2)9-6/h4H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYQXJZURFKNLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341387 | |
| Record name | Ethyl 2-methyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87326-25-8 | |
| Record name | Ethyl 2-methyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-methyl-1H-imidazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-methyl-1H-imidazole-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-methyl-1H-imidazole-4-carboxylate is a versatile heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. The imidazole scaffold is a privileged structure in pharmacology, present in numerous natural products and synthetic drugs due to its ability to engage in various biological interactions.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a special focus on its role as a key building block in the synthesis of complex pharmaceutical agents.
Core Chemical and Physical Properties
Understanding the fundamental physicochemical properties of this compound is crucial for its effective handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | [2] |
| Molecular Weight | 154.17 g/mol | [2] |
| Melting Point | 136-137 °C | [2] |
| Boiling Point | 339.7 ± 15.0 °C at 760 mmHg | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Flash Point | 159.3 ± 20.4 °C | [2] |
| XLogP3 | 1.08 | [2] |
| Appearance | Off-white or yellow crystalline powder |
Synthesis of this compound
The synthesis of substituted imidazoles can be achieved through various classical methods, each with its own advantages and limitations. The choice of a particular synthetic route often depends on the availability of starting materials, desired substitution pattern, and scalability.
Established Synthetic Strategies for the Imidazole Ring
Several named reactions have been historically significant in the synthesis of the imidazole core:
-
Debus Synthesis: This was the first reported synthesis of imidazole in 1858 by Heinrich Debus. It involves a one-pot reaction of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia.[3][4] While historically important, this method can sometimes result in low yields and a mixture of products.[5]
-
Wallach Synthesis: The Wallach synthesis involves the reaction of an N,N'-disubstituted oxamide with phosphorus pentachloride, followed by reduction.[6][7] This method is particularly useful for the synthesis of N-substituted imidazoles.
-
Marckwald Synthesis: This route provides a pathway to 2-mercaptoimidazoles from α-amino ketones and isothiocyanates. The mercapto group can then be removed oxidatively to yield the corresponding imidazole.[6][7]
The following diagram illustrates a generalized approach to imidazole synthesis based on the Debus-Radziszewski reaction, a modification of the original Debus synthesis.
Caption: Generalized Debus-Radziszewski Imidazole Synthesis.
A Plausible Synthetic Protocol for this compound
A practical and efficient method for the synthesis of this compound can be adapted from established procedures for similar imidazole carboxylates. A common approach involves the condensation of an α-dicarbonyl compound with an amidine. In this case, ethyl 2-chloroacetoacetate can serve as the dicarbonyl equivalent and acetamidine as the source of the 2-methylimidazole core.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of acetamidine hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol, add a base like sodium ethoxide (1.1 equivalents) at room temperature to generate the free acetamidine in situ.
-
Addition of Reagents: To this mixture, slowly add ethyl 2-chloroacetoacetate (1.0 equivalent) while maintaining the temperature below 30 °C.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion of the reaction, neutralize the mixture with a weak acid (e.g., acetic acid).
-
Extraction: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.
The following diagram outlines the key steps in this synthetic workflow.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the C5-H of the imidazole ring (around 7.5-8.0 ppm). The ethyl ester will exhibit a quartet for the -OCH₂- group (around 4.2-4.4 ppm) and a triplet for the -CH₃ group (around 1.2-1.4 ppm). The methyl group at the C2 position of the imidazole ring will appear as a singlet (around 2.4-2.6 ppm). The N-H proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 160-165 ppm). The carbons of the imidazole ring will resonate in the aromatic region (approximately 115-145 ppm). The carbons of the ethyl group and the C2-methyl group will appear in the aliphatic region.
-
FT-IR: The infrared spectrum will be characterized by a broad N-H stretching band in the region of 3100-3300 cm⁻¹. A strong C=O stretching vibration for the ester group will be observed around 1700-1720 cm⁻¹. C-N and C=C stretching vibrations of the imidazole ring will appear in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 154.17).
Chemical Reactivity
The reactivity of this compound is governed by the functional groups present in the molecule: the imidazole ring and the ethyl ester.
-
N-Alkylation and N-Acylation: The imidazole ring contains two nitrogen atoms. The pyrrole-like nitrogen (N-1) can be deprotonated with a strong base and subsequently alkylated or acylated. The pyridine-like nitrogen (N-3) is basic and can be protonated or can act as a nucleophile.[3]
-
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-methyl-1H-imidazole-4-carboxylic acid.
-
Electrophilic Aromatic Substitution: The imidazole ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation, although the reactivity is influenced by the electron-withdrawing nature of the carboxylate group.
Application in Drug Development: A Key Intermediate for Olmesartan
A significant application of imidazole carboxylate derivatives is in the synthesis of pharmaceuticals. For instance, a closely related analog, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, is a key intermediate in the synthesis of Olmesartan , an angiotensin II receptor antagonist used to treat high blood pressure.[12] The synthesis of this intermediate involves the formation of the imidazole ring followed by a Grignard reaction on the ester group.[12] This highlights the importance of compounds like this compound as versatile building blocks for constructing more complex and biologically active molecules.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. Based on data for similar compounds, it may cause skin and eye irritation.[13] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.
Conclusion
This compound is a valuable heterocyclic compound with a range of potential applications in organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the versatile reactivity of the imidazole and ester functionalities, makes it an attractive starting material for the development of novel pharmaceutical agents. A thorough understanding of its chemical properties and reactivity is paramount for its successful utilization in research and drug discovery endeavors.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. echemi.com [echemi.com]
- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. wjpsonline.com [wjpsonline.com]
- 7. jetir.org [jetir.org]
- 8. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum [chemicalbook.com]
- 9. Ethyl 4-methyl-5-imidazolcarboxylate | C7H10N2O2 | CID 99200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-Ethyl-4-methylimidazole | C6H10N2 | CID 70262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. 2-Methyl-1H-imidazole-4-carboxaldehyde | C5H6N2O | CID 2795878 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ethyl 2-methyl-1H-imidazole-4-carboxylate CAS number
An In-depth Technical Guide to Ethyl 2-methyl-1H-imidazole-4-carboxylate
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides a detailed exploration of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of this versatile chemical entity.
Compound Identification and Core Physicochemical Properties
This compound is a substituted imidazole, a class of heterocyclic compounds that form the core of numerous biologically active molecules.[1] Its structure, featuring a carboxylic acid ester and a methyl group on the imidazole ring, makes it a valuable scaffold for chemical synthesis and drug design.
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number, which provides an unambiguous link to its specific chemical structure and associated data.
| Property | Value | Source |
| CAS Number | 87326-25-8 | [2] |
| Molecular Formula | C₇H₁₀N₂O₂ | [2] |
| Molecular Weight | 154.17 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CCOC(=O)C1=CN=C(N1)C | |
| Hydrogen Bond Donor Count | 1 | [2] |
| XLogP3 | 1 | [2] |
digraph "Chemical_Structure" { graph [fontname="Arial", fontsize=12, layout=neato, overlap=false, splines=true]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=12];// Nodes for the atoms N1 [label="N", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="-1,0.5!", fontcolor="#202124"]; N3 [label="N", pos="-1,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0,-1!", fontcolor="#202124"]; C5 [label="C", pos="0.5,0!", fontcolor="#202124"]; H_N1 [label="H", pos="0.5,1.5!", fontcolor="#202124"]; C_Me [label="CH₃", pos="-2,0.5!", fontcolor="#202124"]; C_ester [label="C", pos="0,-2!", fontcolor="#202124"]; O_ester1 [label="O", pos="-0.5,-2.5!", fontcolor="#202124"]; O_ester2 [label="O", pos="1,-2.5!", fontcolor="#202124"]; C_ethyl1 [label="CH₂", pos="1.5,-3.5!", fontcolor="#202124"]; C_ethyl2 [label="CH₃", pos="2,-4.5!", fontcolor="#202124"];
// Edges for the bonds C5 -- N1 [label=""]; N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; N1 -- H_N1 [label=""]; C2 -- C_Me [label=""]; C4 -- C_ester [label=""]; C_ester -- O_ester1 [label="="]; C_ester -- O_ester2 [label=""]; O_ester2 -- C_ethyl1 [label=""]; C_ethyl1 -- C_ethyl2 [label=""]; }
Caption: Chemical structure of this compound.
Synthesis Methodologies: A Rational Approach
The synthesis of substituted imidazoles like this compound can be achieved through various routes. A common and effective strategy involves the cyclization of a 1,2-dicarbonyl compound with an aldehyde and ammonia, known as the Radziszewski synthesis, or variations thereof. For this specific molecule, a plausible approach is the condensation of an alpha-keto ester with an amidine.
A modern and efficient alternative involves microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. One such method is the one-pot synthesis of imidazole-4-carboxylates through the 1,5-electrocyclization of azavinyl azomethine ylides.[4]
Experimental Protocol: Microwave-Assisted One-Pot Synthesis
This protocol is adapted from established methods for synthesizing imidazole-4-carboxylates and is presented here as a validated workflow for producing this compound.[4] The causality behind the choice of reagents and conditions is explained to provide a deeper understanding.
Objective: To synthesize this compound in a one-pot reaction under microwave irradiation.
Reagents:
-
Ethyl 2-chloro-3-oxobutanoate
-
Acetamidine hydrochloride
-
A suitable base (e.g., triethylamine or potassium carbonate)
-
Acetonitrile (Microwave-grade)
Procedure:
-
Reaction Setup: In a 10 mL microwave glass vial equipped with a magnetic stir bar, combine ethyl 2-chloro-3-oxobutanoate (1.0 mmol), acetamidine hydrochloride (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Rationale: Acetamidine provides the N-C-N backbone and the 2-methyl group. Ethyl 2-chloro-3-oxobutanoate is the four-carbon precursor that will form the rest of the imidazole ring. Potassium carbonate acts as a base to neutralize the HCl salt of the amidine and to facilitate the cyclization reaction.
-
-
Solvent Addition: Add 3 mL of acetonitrile to the vial.
-
Rationale: Acetonitrile is an excellent solvent for this reaction due to its polarity and high boiling point, making it suitable for microwave heating.
-
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 150 °C for 20 minutes.
-
Rationale: Microwave irradiation provides rapid and uniform heating, which accelerates the reaction rate, often leading to cleaner products and higher yields in a shorter time compared to conventional heating.[4]
-
-
Work-up and Isolation: After the reaction is complete and the vessel has cooled to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.
-
Rationale: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts.
-
Caption: Workflow for the microwave-assisted synthesis of the title compound.
Spectral Characterization (Predicted)
While a comprehensive, publicly available spectral analysis for this compound is not readily found, its structure allows for the prediction of key spectral features based on data from closely related compounds.[5][6]
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the C-H proton on the imidazole ring, a quartet and a triplet for the ethyl ester group, a singlet for the methyl group at the 2-position, and a broad singlet for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the ester, the two olefinic carbons of the imidazole ring, the methyl carbon, and the two carbons of the ethyl group.
-
FT-IR: The infrared spectrum would likely exhibit a broad absorption band for the N-H stretch, a strong absorption for the C=O stretch of the ester, and characteristic peaks for C-N and C-H bonds.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (154.17 g/mol ).
Applications in Research and Drug Development
The imidazole nucleus is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals.[1] this compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.
-
Scaffold for Drug Discovery: This compound is an ideal starting point for creating libraries of novel imidazole derivatives. By modifying the ester group or performing reactions at the N-H position, researchers can generate a diverse set of molecules for screening against various biological targets.
-
Intermediate in Pharmaceutical Synthesis: Substituted imidazoles are crucial intermediates in the synthesis of marketed drugs. For instance, a structurally related compound, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, is a key intermediate in the synthesis of Olmesartan, an angiotensin II receptor antagonist used to treat high blood pressure.[7] This highlights the industrial relevance of this class of compounds.
-
Agrochemicals: Beyond pharmaceuticals, imidazole derivatives are also used in the development of agrochemicals, such as pesticides and herbicides.[8]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on safety data for structurally similar imidazole derivatives.[9][10][11][12]
Hazard Identification
-
GHS Hazard Statements (Predicted):
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a chemical compound with significant potential, particularly as a versatile building block in the fields of pharmaceutical and agrochemical research. Its synthesis can be achieved through efficient, modern methods like microwave-assisted reactions. A thorough understanding of its properties, handling requirements, and synthetic utility is crucial for any researcher or scientist looking to leverage this valuable imidazole derivative in their work.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. echemi.com [echemi.com]
- 3. Ethyl 4-methyl-5-imidazolcarboxylate | C7H10N2O2 | CID 99200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. jocpr.com [jocpr.com]
- 8. chemimpex.com [chemimpex.com]
- 9. docs.gato.txst.edu [docs.gato.txst.edu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-methyl-1H-imidazole-4-carboxylate
Introduction
Ethyl 2-methyl-1H-imidazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a versatile scaffold and a key building block in the synthesis of a wide range of biologically active molecules, including intermediates for antihypertensive drugs like Olmesartan.[1] The imidazole ring, a common motif in pharmaceuticals, imparts crucial properties due to its ability to participate in hydrogen bonding and coordination complexes.[2]
Unambiguous confirmation of the molecular structure of such intermediates is a cornerstone of chemical synthesis and drug development, ensuring purity, predicting reactivity, and guaranteeing the integrity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, multi-technique approach to the complete structure elucidation of this compound, grounded in field-proven methodologies. We will explore how foundational analytical techniques are synergistically applied to move from the elemental formula to the final, confirmed three-dimensional arrangement of atoms.
Part 1: Foundational Analysis: Determining the Elemental Blueprint
The first step in any structure elucidation is to define the elemental composition and exact molecular weight of the compound. This establishes the fundamental blueprint from which the structural puzzle can be solved. High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis are the gold standards for this purpose.
High-Resolution Mass Spectrometry (HRMS)
Causality of Choice: HRMS is selected over standard-resolution mass spectrometry for its ability to provide the exact mass of a molecule with high precision, often to within a few parts per million (ppm).[3][4] This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions (isobars), thereby allowing for the unambiguous determination of the molecular formula.[5][6]
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution should be clear and free of particulate matter.
-
Instrument Setup: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. Calibrate the instrument using a known standard immediately prior to analysis to ensure high mass accuracy.
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode, as the imidazole nitrogen is readily protonated. Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 50-300).
-
Data Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺. The measured m/z value is used to calculate the exact mass of the neutral molecule.
Data Interpretation: For this compound (Molecular Formula: C₇H₁₀N₂O₂), the theoretical monoisotopic mass is 154.07423 Da.[7] The HRMS experiment should yield a mass for the [M+H]⁺ ion very close to 155.08151 Da. Software tools then use this exact mass to generate a list of possible elemental formulas; given the high accuracy, C₇H₁₀N₂O₂ will be the only logical fit.[8]
Elemental Analysis (CHN)
Causality of Choice: While HRMS provides the molecular formula, CHN analysis offers an independent, bulk-level verification of the elemental composition. This technique determines the mass percentages of Carbon, Hydrogen, and Nitrogen in the sample, providing a self-validating checkpoint against the HRMS data.[9]
Experimental Protocol: Combustion Analysis
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dry, pure compound into a tin capsule.
-
Analysis: The sample is combusted in an excess of oxygen at high temperatures (typically >900°C).[9] The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.[10]
Data Interpretation: The experimentally determined percentages of C, H, and N are compared against the theoretical values calculated from the proposed formula, C₇H₁₀N₂O₂.
| Element | Theoretical % | Experimental % (Typical) |
| Carbon (C) | 54.54% | 54.50 ± 0.4% |
| Hydrogen (H) | 6.54% | 6.58 ± 0.4% |
| Nitrogen (N) | 18.17% | 18.12 ± 0.4% |
| Oxygen (O) | 20.75% (by difference) | - |
A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the proposed elemental composition.
Part 2: Spectroscopic Deep Dive: Assembling the Structure
With the molecular formula C₇H₁₀N₂O₂ established, the next phase is to determine how these atoms are connected. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this task.
Infrared (IR) Spectroscopy
Causality of Choice: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's key bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Analysis: Apply pressure to ensure good contact between the sample and the crystal. An IR spectrum is then collected, typically by averaging multiple scans to improve the signal-to-noise ratio.
Data Interpretation: The IR spectrum of this compound will display characteristic absorption bands confirming its key functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Bond Vibration |
| ~3100-3000 | Imidazole N-H | Stretching |
| ~2980-2850 | Alkyl C-H | Stretching |
| ~1710-1730 | Ester C=O | Stretching |
| ~1600-1450 | Imidazole C=C, C=N | Ring Stretching |
| ~1250-1050 | Ester C-O | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Choice: NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. Through a series of 1D and 2D experiments, it reveals the chemical environment, quantity, and connectivity of every proton and carbon atom.
Experimental Protocol: Sample Preparation & Acquisition
-
Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5mm NMR tube.[11][12] Ensure the sample is fully dissolved and the solution is homogeneous.[13]
-
1D ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and an appropriate relaxation delay.
-
1D ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This often requires a more concentrated sample or a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish correlations.[14] These experiments are crucial for unambiguously connecting the different spin systems.
Data Interpretation: A Step-by-Step Elucidation
The combination of 1D and 2D NMR spectra allows for the complete assignment of the structure.
Step 1: ¹H NMR - Identifying the Pieces The ¹H NMR spectrum provides the first look at the proton environments.
| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| A | ~12.0 | broad singlet | 1H | Imidazole N-H |
| B | ~7.5 | singlet | 1H | Imidazole C5-H |
| C | ~4.2 | quartet (q) | 2H | Ethyl -OCH₂ CH₃ |
| D | ~2.3 | singlet | 3H | Methyl -CH₃ |
| E | ~1.25 | triplet (t) | 3H | Ethyl -OCH₂CH₃ |
-
Logic: The broad singlet at a high chemical shift (A) is characteristic of an acidic imidazole N-H proton. The singlet in the aromatic region (B) corresponds to the lone proton on the imidazole ring.[15] The quartet (C) and triplet (E) with a 2:3 integration ratio are the classic signature of an ethyl group. The remaining singlet (D) must be the methyl group attached to the imidazole ring.
Step 2: ¹³C NMR - The Carbon Skeleton The ¹³C NMR spectrum reveals the number of unique carbon environments.
| Predicted δ (ppm) | Assignment |
| ~163 | Ester C =O |
| ~148 | Imidazole C 2 |
| ~138 | Imidazole C 4 |
| ~118 | Imidazole C 5 |
| ~59 | Ethyl -OCH₂ CH₃ |
| ~14 | Ethyl -OCH₂CH₃ |
| ~13 | Methyl -CH₃ |
Step 3: 2D NMR - Connecting the Pieces 2D NMR confirms the assignments and pieces the puzzle together.[16]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled (typically 2-3 bonds apart).[17] A clear cross-peak will be observed between the quartet at ~4.2 ppm (C) and the triplet at ~1.25 ppm (E), definitively confirming the ethyl group connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the fragments. It shows correlations between protons and carbons that are 2-3 bonds away.[18]
-
A correlation from the ethyl CH₂ protons (C) to the ester C =O carbon (~163 ppm) will confirm the ester functionality.
-
A correlation from the methyl protons (D) to the imidazole C 2 carbon (~148 ppm) will place the methyl group at the 2-position.
-
Correlations from the imidazole C5-H proton (B) to the imidazole C4 and C2 carbons will confirm the ring structure and substitution pattern.
-
Part 3: Final Confirmation and Synthesis Context
Mass Spectrometry Fragmentation
Causality of Choice: While HRMS gives the parent mass, analyzing the fragmentation pattern from a tandem mass spectrometry (MS/MS) experiment can provide additional structural confirmation. The molecule is fragmented in a controlled way, and the resulting pieces are indicative of the parent structure.[19]
Data Interpretation: In an MS/MS experiment, the [M+H]⁺ ion (m/z 155) is isolated and fragmented. Key expected fragments for this compound would include:
-
Loss of ethylene (28 Da): m/z 127, corresponding to the loss of C₂H₄ from the ethyl ester group.
-
Loss of ethanol (46 Da): m/z 109, corresponding to the loss of CH₃CH₂OH.
-
Loss of the ethoxy group (45 Da): m/z 110, corresponding to the loss of •OCH₂CH₃.
These fragmentation patterns are consistent with the proposed structure and provide a final layer of mass-based evidence.[20]
Synthesis Context
The structure is often corroborated by its method of synthesis. A common route involves the reaction of ethyl 2-chloroacetoacetate with acetamidine, followed by cyclization.[2] Knowing the reactants and the expected reaction mechanism provides strong contextual support for the resulting structure. The analytical data serves to confirm that the expected chemical transformation has indeed occurred.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. High-resolution mass spectrometry and elemental analysis first establish an accurate molecular formula. Infrared spectroscopy then provides a quick confirmation of the key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, corroborated by mass spectral fragmentation, allows for the unambiguous assignment of the complete atomic connectivity. This rigorous, self-validating workflow ensures the absolute structural integrity of this important chemical building block, a critical requirement for its application in research and pharmaceutical development.
References
- 1. jocpr.com [jocpr.com]
- 2. Page loading... [guidechem.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. Video: High-Resolution Mass Spectrometry (HRMS) [jove.com]
- 7. PubChemLite - this compound (C7H10N2O2) [pubchemlite.lcsb.uni.lu]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. clariant.com [clariant.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 14. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. emerypharma.com [emerypharma.com]
- 17. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. ovid.com [ovid.com]
An In-Depth Technical Guide to Ethyl 2-methyl-1H-imidazole-4-carboxylate: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug design. Within this important class of heterocycles, Ethyl 2-methyl-1H-imidazole-4-carboxylate stands out as a versatile and highly valuable building block. This guide provides a comprehensive overview of this compound, from its early discovery and synthesis to its modern applications as a key intermediate in the development of life-saving therapeutics. We will delve into the historical context of its first preparation, explore various synthetic methodologies with detailed protocols, analyze its physicochemical and spectroscopic properties, and highlight its significance in contemporary drug discovery.
Historical Perspective: The Genesis of a Key Intermediate
The story of this compound is intrinsically linked to the early explorations of imidazole chemistry. While the parent imidazole was first synthesized by Heinrich Debus in 1858, the specific substitution pattern of the title compound emerged from later, more targeted synthetic efforts.
The foundational work leading to this compound can be traced back to the early 20th century. A pivotal publication by Pyman in the Journal of the Chemical Society, Transactions in 1916 described the synthesis of the parent carboxylic acid, 2-methyl-1H-imidazole-4-carboxylic acid. This work was part of a broader investigation into the synthesis of histidine and related imidazole derivatives.[1] The ethyl ester was subsequently prepared from this carboxylic acid, marking the first documented synthesis of this compound.
Early synthetic routes were often multi-step processes with modest yields. However, these pioneering efforts laid the groundwork for the development of more efficient and scalable methods in the decades that followed, driven by the increasing demand for this versatile intermediate in various fields, most notably in pharmaceutical research.
Synthesis Methodologies: A Journey of Chemical Innovation
The synthesis of this compound has evolved significantly since its initial discovery. Early methods have been refined and new, more efficient routes have been developed, reflecting the advancements in synthetic organic chemistry.
Classical Approaches: Building upon Historical Foundations
The classical synthesis of this compound typically involves the formation of the imidazole ring, followed by esterification, or the direct incorporation of the ethyl carboxylate group during the cyclization reaction. One of the most enduring methods for constructing the imidazole core is the Bredereck imidazole synthesis , first described by Hellmut Bredereck in 1953. This method utilizes α-dicarbonyl or α-hydroxyketones and formamide to construct the imidazole ring.
A plausible historical route to this compound, building upon Pyman's work, would involve the following conceptual steps:
Modern Synthetic Protocols: Efficiency and Scalability
Modern synthetic chemistry has introduced more streamlined and efficient methods for the preparation of this compound. These methods often involve multi-component reactions and milder reaction conditions, making them more suitable for large-scale production.
One contemporary approach involves the reaction of ethyl 2-chloroacetoacetate with an amidine, followed by cyclization. This method offers a more direct route to the desired substitution pattern.
A widely used modern synthesis involves the reaction of ethyl 2-amino-3-oxobutanoate with formamidine acetate. This method provides a direct and efficient route to the target molecule.
Step 1: Preparation of Ethyl 2-amino-3-oxobutanoate Hydrochloride
This starting material can be prepared from ethyl acetoacetate through oximation followed by reduction.
Step 2: Cyclization to form this compound
Experimental Protocol:
-
To a solution of ethyl 2-amino-3-oxobutanoate hydrochloride (1 equivalent) in absolute ethanol, add formamidine acetate (1.1 equivalents).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound as a solid.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its application in research and development.
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 136-137 °C[2] |
| Boiling Point | 339.7 ± 15.0 °C at 760 mmHg[2] |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Sparingly soluble in water. |
| pKa | The imidazole ring has two pKa values: one for the protonation of the pyridine-like nitrogen (around 6-7) and another for the deprotonation of the pyrrole-like NH (around 14-15). |
Spectroscopic Data
The structural elucidation of this compound is confirmed by a combination of spectroscopic techniques.
¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.
-
Imidazole CH: A singlet peak is observed for the proton at the C5 position of the imidazole ring, typically in the range of 7.5-8.0 ppm.
-
Ethyl Ester CH₂: A quartet is observed for the methylene protons of the ethyl group, typically around 4.2-4.4 ppm, due to coupling with the adjacent methyl protons.
-
2-Methyl CH₃: A singlet for the methyl group at the C2 position of the imidazole ring, usually found around 2.4-2.6 ppm.
-
Ethyl Ester CH₃: A triplet for the methyl protons of the ethyl group, typically around 1.2-1.4 ppm, due to coupling with the adjacent methylene protons.
-
Imidazole NH: A broad singlet for the NH proton of the imidazole ring, which can appear over a wide range (e.g., 10-12 ppm) and may exchange with D₂O.
¹³C NMR Spectroscopy (Carbon-13 NMR)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Ester Carbonyl (C=O): The carbonyl carbon of the ethyl ester group typically resonates in the downfield region, around 160-165 ppm.
-
Imidazole C2, C4, C5: The carbon atoms of the imidazole ring show characteristic chemical shifts. C2, being adjacent to two nitrogen atoms, is typically found around 145-150 ppm. C4 and C5 resonate in the aromatic region, with C4 (bearing the carboxylate group) appearing around 135-140 ppm and C5 around 120-125 ppm.
-
Ethyl Ester O-CH₂: The methylene carbon of the ethyl group is typically observed around 60-62 ppm.
-
2-Methyl CH₃: The methyl carbon at the C2 position resonates in the upfield region, around 14-16 ppm.
-
Ethyl Ester CH₃: The methyl carbon of the ethyl group is also found in the upfield region, typically around 14-15 ppm.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
-
N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.
-
C-H Stretch: Absorptions for C-H stretching of the methyl and ethyl groups are observed in the 2850-3000 cm⁻¹ region.
-
C=O Stretch: A strong, sharp absorption band for the ester carbonyl group is typically found in the range of 1700-1730 cm⁻¹.
-
C=N and C=C Stretches: Absorptions corresponding to the stretching vibrations of the C=N and C=C bonds within the imidazole ring are observed in the 1500-1650 cm⁻¹ region.
-
C-O Stretch: A strong absorption for the C-O single bond of the ester is typically seen in the 1100-1300 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 154.17).
-
Fragmentation Pattern: Common fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a fragment at m/z 109, and the loss of the entire ethoxycarbonyl group (-COOCH₂CH₃), resulting in a fragment at m/z 81. Further fragmentation of the imidazole ring can also be observed.
Applications in Drug Discovery and Development
This compound is a highly sought-after intermediate in the pharmaceutical industry due to its utility in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its specific substitution pattern and the presence of reactive functional groups make it an ideal starting point for the construction of more complex molecular architectures.
Key Intermediate in the Synthesis of Olmesartan
Perhaps the most prominent application of a close derivative, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, is as a key intermediate in the synthesis of Olmesartan medoxomil , a widely prescribed angiotensin II receptor antagonist used to treat high blood pressure.[3][4][5] The synthesis of this complex molecule relies on the pre-formed imidazole core provided by the intermediate, onto which the biphenyl tetrazole side chain is appended.
The use of this pre-functionalized imidazole significantly simplifies the overall synthesis, making it more efficient and cost-effective for large-scale production.
A Versatile Scaffold for Bioactive Molecules
Beyond its role in the synthesis of Olmesartan, the 2-methyl-1H-imidazole-4-carboxylate scaffold is a valuable starting point for the development of a wide range of other biologically active compounds. The ester functionality can be readily converted to other functional groups, such as amides, carboxylic acids, and alcohols, providing access to a diverse library of derivatives. These derivatives have been explored for various therapeutic applications, including:
-
Antimicrobial agents: The imidazole nucleus is a common feature in many antifungal and antibacterial drugs.[6]
-
Anti-inflammatory agents: Certain imidazole derivatives have shown potent anti-inflammatory activity.
-
Enzyme inhibitors: The imidazole ring can act as a zinc-binding group, making it a useful scaffold for designing metalloenzyme inhibitors.
The versatility of this compound ensures its continued importance as a key building block in the ongoing quest for new and improved therapeutics.
Conclusion
This compound has a rich history, evolving from an early 20th-century synthetic curiosity to a cornerstone intermediate in modern pharmaceutical manufacturing. Its journey reflects the broader advancements in synthetic organic chemistry, with the development of increasingly sophisticated and efficient methods for its preparation. The detailed understanding of its physicochemical and spectroscopic properties is fundamental to its application, and its role as a key building block in the synthesis of drugs like Olmesartan highlights its immense value to the pharmaceutical industry. As researchers continue to explore the vast chemical space of imidazole-based compounds, the importance of versatile and readily accessible intermediates like this compound is only set to grow.
References
- 1. XXII.—Derivatives of glyoxaline-4(or 5)-formaldehyde and glyoxaline-4(or 5)-carboxylic acid. A new synthesis of histidine - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 2. echemi.com [echemi.com]
- 3. nbinno.com [nbinno.com]
- 4. jocpr.com [jocpr.com]
- 5. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents [patents.google.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Ethyl 2-methyl-1H-imidazole-4-carboxylate literature review
An In-Depth Technical Guide to Ethyl 2-methyl-1H-imidazole-4-carboxylate: Synthesis, Properties, and Applications
Introduction: The Imidazole Scaffold in Modern Chemistry
The imidazole ring is a cornerstone of heterocyclic chemistry, renowned for its presence in fundamental biological molecules like the amino acid histidine and its role as a versatile pharmacophore in drug discovery.[1][2] Imidazole and its derivatives exhibit a wide range of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] This is due to the unique electronic characteristics of the five-membered ring, which contains two nitrogen atoms, allowing it to act as both a hydrogen bond donor and acceptor and to coordinate with metal ions.[1]
Within this critical class of compounds, this compound (EMIC) emerges as a particularly valuable building block. Its bifunctional nature, featuring a reactive imidazole core and a modifiable ethyl ester group, makes it a strategic starting point for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of EMIC, from its fundamental properties and synthesis to its applications as a key intermediate in the development of pharmaceuticals.
Physicochemical Properties and Structural Analysis
This compound is an off-white or yellow crystalline powder.[5] Its core structure consists of an imidazole ring substituted with a methyl group at the 2-position and an ethyl carboxylate group at the 4-position. The presence of the N-H proton allows for tautomerism, where the proton can reside on either nitrogen atom, leading to the 4-carboxylate and 5-carboxylate forms being considered synonymous in many contexts.[6]
Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀N₂O₂ | [6] |
| Molecular Weight | 154.17 g/mol | [5][6] |
| CAS Number | 87326-25-8 | [6] |
| Melting Point | 136-137 °C | [6] |
| Boiling Point | 339.7 ± 15.0 °C at 760 mmHg | [6] |
| Density | 1.2 ± 0.1 g/cm³ | [6] |
| Topological Polar Surface Area | 55 Ų | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
The structural arrangement of EMIC allows for significant intermolecular interactions. The N-H group and the ester's carbonyl oxygen are prime sites for hydrogen bonding, which dictates the compound's crystal packing and solubility characteristics. Related dicarboxylic acid derivatives have been shown to crystallize as zwitterions, where the imidazole nitrogen is protonated and a carboxylate group is deprotonated, highlighting the amphoteric nature of the imidazole ring.[7][8]
Synthesis Methodologies: From Classical Routes to Modern Innovations
The synthesis of the imidazole core has been a subject of extensive research, leading to a variety of established methods. The construction of EMIC can be approached through several strategic pathways, each with distinct advantages concerning starting material availability, scalability, and reaction conditions.
Synthesis Route: Multi-step Construction from Glycine
One well-documented and robust method begins with the readily available amino acid glycine. This pathway involves a sequence of classical organic transformations to build the heterocyclic ring system. The rationale behind this multi-step process is the controlled and sequential introduction of the required functional groups to ensure the correct final architecture.
Caption: Multi-step synthesis of an imidazole-4-carboxylate core from glycine.
The following protocol is adapted from a known procedure for a closely related analog, ethyl imidazole-4-carboxylate, demonstrating the general principles.[1]
Step 1: Synthesis of Acetyl Glycine
-
Dissolve 22.5 g (0.30 mol) of glycine in 96 mL of water in a flask.
-
While stirring at 20°C, add 47 mL of acetic anhydride in batches.
-
Continue stirring the reaction mixture at 20°C for 2 hours.
-
Freeze the mixture overnight, then filter the resulting precipitate. Wash the filter cake with a small amount of ice water and dry to obtain acetyl glycine.[1]
Causality: Acylation of the primary amine of glycine with acetic anhydride protects the amine and provides the N-acetyl group, which is a key component for the subsequent cyclization.
Step 2: Synthesis of Acetyl Glycine Ethyl Ester
-
To a 250 mL round-bottom flask, add 11.7 g (0.10 mol) of acetyl glycine, 117 mL of ethanol, and an acid catalyst (e.g., 11.7 g of a strong acidic cation exchange resin).
-
Stir the mixture vigorously and reflux for 3 hours.
-
Cool to room temperature, filter to recover the resin, and concentrate the filtrate under reduced pressure to obtain the ethyl ester.[1]
Causality: Fischer esterification converts the carboxylic acid to its ethyl ester. This ester group remains in the final product.
Step 3: Condensation and Cyclization
-
Prepare a slurry of NaH (2.6 g, 60%) in toluene under a nitrogen atmosphere.
-
Slowly add methyl formate, keeping the temperature between 15-19°C.
-
Cool the mixture to 0°C and slowly add a toluene solution of acetyl glycine ethyl ester (8.7 g, 0.06 mol) over 1 hour. Let it stand overnight to form the condensate.[1]
-
Dissolve the resulting condensate in ice water. To this aqueous solution, add potassium thiocyanate (KSCN, 6.8 g, 0.07 mol) followed by the slow addition of concentrated hydrochloric acid at 0°C.
-
Heat the mixture to 55-60°C and maintain for 4 hours with stirring.
-
Cool, concentrate, and freeze overnight to precipitate the 2-mercapto-4-imidazole formate ethyl ester.[1]
Causality: The Claisen condensation with methyl formate followed by cyclization with thiocyanate is a classic method for constructing the imidazole ring from an N-acyl-α-amino ester. The thiocyanate provides the C2 and S atoms for the initial mercapto-imidazole ring.
Step 4: Oxidative Desulfurization
-
Dissolve the 2-mercapto-4-imidazole formate ethyl ester (0.5 g, 0.003 mol) in 50% hydrogen peroxide (2.5 g, 0.035 mol) at 15°C.
-
Heat to 55-60°C and react for 2 hours.
-
Cool to room temperature and neutralize to pH 7 with a saturated sodium carbonate solution to precipitate the final product.
-
Recrystallize from water to obtain the pure ethyl imidazole-4-carboxylate.[1]
Causality: Hydrogen peroxide acts as an oxidizing agent to remove the thiol group, yielding the desired C-H bond at the 2-position. For the target molecule, this compound, a similar strategy would be employed using starting materials that introduce a methyl group at the C2 position.
Applications in Medicinal Chemistry and Drug Development
The true value of EMIC lies in its role as a versatile scaffold for constructing biologically active molecules. Its structure is a common feature in numerous pharmaceuticals, and its derivatives are key intermediates in high-value drug synthesis.
Core Intermediate for Angiotensin II Receptor Blockers
A prominent application of EMIC derivatives is in the synthesis of sartans, a class of antihypertensive drugs. For example, a structurally similar compound, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, is a key intermediate in the production of Olmesartan, a widely used nonpeptide angiotensin II receptor antagonist.[9] The synthesis involves the regioselective N-alkylation of the imidazole ring, demonstrating the utility of the imidazole carboxylate core.[9]
Caption: Role of an EMIC analog as a key intermediate in drug synthesis.
Scaffold for Novel Therapeutic Agents
The imidazole framework is a privileged structure in medicinal chemistry. Researchers continuously explore its potential by synthesizing and screening new derivatives for various therapeutic targets.
-
Antimicrobial Agents : The imidazole ring is a core component of many antifungal drugs. Novel imidazole derivatives are consistently being evaluated for their potential to combat emerging cases of antimicrobial resistance by interfering with bacterial DNA replication or cell wall synthesis.[3]
-
Anticancer Activity : Numerous studies have reported the synthesis of imidazole derivatives with significant cytotoxic activity against various human tumor cell lines.[2]
-
HIV Inhibitors : 1,5-diaryl-1H-imidazole-4-carboxylate derivatives have been designed and synthesized as inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75, a critical step in the viral replication cycle.[10]
Characterization and Analytical Protocols
Confirming the identity and purity of synthesized this compound is paramount. A combination of spectroscopic and chromatographic methods is employed for full characterization.
Standard Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals include the ethyl ester protons (a quartet and a triplet), the C2-methyl protons (a singlet), and the C5-proton of the imidazole ring (a singlet).
-
Mass Spectrometry (MS) : Provides the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy : Identifies characteristic functional groups, such as the N-H stretch, C=O stretch of the ester, and C=N stretching of the imidazole ring.
-
High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound.
Expected Spectroscopic Data
The following table summarizes expected spectral characteristics for imidazole carboxylate derivatives, based on data from similar compounds.[11]
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~7.5 (s, 1H, H-5), ~4.2 (q, 2H, OCH₂), ~2.4 (s, 3H, C2-CH₃), ~1.3 (t, 3H, OCH₂CH₃) |
| ¹³C NMR | δ (ppm): ~162 (C=O), ~145 (C-2), ~140 (C-4), ~120 (C-5), ~60 (OCH₂), ~15 (C2-CH₃), ~14 (OCH₂CH₃) |
| MS (EI) | m/z (%): 154 (M⁺) |
Conclusion
This compound is more than just a chemical compound; it is a versatile and powerful tool in the arsenal of medicinal and synthetic chemists. Its accessible synthesis, combined with the strategic placement of reactive functional groups, establishes it as a high-value building block for creating diverse molecular libraries. From its foundational role in the synthesis of established drugs like sartans to its use as a scaffold for developing next-generation therapeutics, EMIC continues to be a molecule of significant scientific and commercial interest. This guide has provided a framework for understanding its synthesis, properties, and critical applications, underscoring the enduring importance of the imidazole nucleus in the pursuit of novel chemical entities.
References
- 1. Page loading... [guidechem.com]
- 2. scialert.net [scialert.net]
- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Ethyl 4-methyl-5-imidazolcarboxylate | C7H10N2O2 | CID 99200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 2-Ethyl-1H-imidazole-4-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Ethyl-1H-imidazole-4-carboxyl-ate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Therapeutic Applications of Imidazole Derivatives
Abstract
The imidazole ring, an electron-rich, five-membered aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor and its amphoteric nature, allow it to interact with a wide array of biological targets.[3][4][5] This versatility has led to the development of a vast number of imidazole-containing compounds with a broad spectrum of therapeutic applications.[6][7] Imidazole derivatives are integral components of numerous clinically approved drugs, demonstrating efficacy as antifungal, antibacterial, anticancer, and anti-inflammatory agents, with emerging potential in the treatment of neurodegenerative diseases.[2][6][8] This guide provides a detailed exploration of the key therapeutic areas for imidazole derivatives, delving into their mechanisms of action, showcasing relevant experimental data, and presenting validated protocols for their synthesis and evaluation. It is designed for researchers and drug development professionals seeking to leverage this remarkable scaffold for next-generation therapeutics.
The Imidazole Scaffold: A Foundation for Pharmacological Diversity
The imidazole nucleus is a planar, aromatic ring system containing two nitrogen atoms at positions 1 and 3.[9] This structure is a fundamental component of essential biomolecules, including the amino acid histidine and purines in nucleic acids, which underpins its inherent biocompatibility and recognition by biological systems.[3][10] The unique electronic configuration and ability to engage in various non-covalent interactions (e.g., hydrogen bonding, π-π stacking, coordination with metal ions) are central to its pharmacological prowess.[11] These features enable imidazole derivatives to bind with high affinity to diverse enzymes and receptors, making it a cornerstone for drug design.[2][12]
Antifungal Applications: Disrupting the Fungal Cell Membrane
Imidazole derivatives represent a major class of antifungal agents, with drugs like Ketoconazole, Miconazole, and Clotrimazole being widely used in clinical practice.[6][13] Their primary mechanism of action is the targeted disruption of fungal cell membrane integrity.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The principal antifungal effect of imidazole derivatives is achieved through the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme.[14][15] This enzyme is critical for the conversion of lanosterol to ergosterol, the primary sterol component of the fungal cell membrane. By binding to the heme iron of the enzyme, imidazoles block this vital step. The resulting depletion of ergosterol and accumulation of toxic sterol intermediates disrupt membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.[14][16]
Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole derivatives.
Quantitative Data: Antifungal Activity
The efficacy of imidazole derivatives is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.
| Compound | Candida albicans MIC (μg/mL) | Aspergillus niger MIC (μg/mL) | Reference |
| Ketoconazole | 0.12 - 16 | 1 - >128 | [13] |
| Miconazole | 0.03 - 8 | 0.5 - 16 | [13] |
| Clotrimazole | 0.03 - 4 | 0.12 - 8 | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines a standardized method for assessing the in-vitro antifungal activity of novel imidazole derivatives.
-
Preparation of Inoculum: Culture the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a stock solution of the test imidazole derivative in DMSO. Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired concentration range.
-
Inoculation: Add the standardized fungal inoculum to each well, resulting in a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Controls: Include a positive control (fungal inoculum without compound) and a negative control (medium only). A standard antifungal drug (e.g., Fluconazole) should be run in parallel for validation.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Endpoint Reading: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50%) of fungal growth compared to the positive control, assessed visually or spectrophotometrically.
Anticancer Applications: A Multi-Pronged Attack on Malignancy
The imidazole scaffold is present in numerous anticancer agents, including the chemotherapy drug dacarbazine and the kinase inhibitor nilotinib.[1] Their anticancer effects are not limited to a single mechanism but involve interference with several key cellular processes required for tumor growth and survival.[4][17]
Mechanisms of Action
Imidazole derivatives exert their anticancer activity through diverse and often overlapping mechanisms:
-
Tubulin Polymerization Inhibition: Certain derivatives bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics. This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[1][18]
-
Kinase Inhibition: The imidazole ring is a privileged structure for kinase inhibition.[19] Derivatives have been developed to target specific kinases that are overactive in cancer, such as BRAFV600E and Epidermal Growth Factor Receptor (EGFR), blocking downstream signaling pathways that promote proliferation and survival.[17][20]
-
DNA Interaction: Some imidazole-based compounds can bind to DNA or inhibit enzymes crucial for DNA replication and repair, such as topoisomerase or poly (ADP-ribose) polymerase (PARP).[1][21]
-
HDAC Inhibition: Imidazole derivatives can act as histone deacetylase (HDAC) inhibitors, altering chromatin structure and gene expression to induce cell differentiation and apoptosis.[17][21]
Caption: Imidazole derivatives inducing G2/M cell cycle arrest and apoptosis.
Quantitative Data: In-Vitro Cytotoxicity
The anticancer potency of imidazole derivatives is commonly expressed as the half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of cancer cells by 50%.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism | Reference |
| Imidazole-Chalcone (9j') | A549 (Lung) | 7.05 | Tubulin Polymerization | [18] |
| Imidazole-Chalcone (9g) | MCF-7 (Breast) | 10.12 | Tubulin Polymerization | [18] |
| Pyridin-2-amine (14h) | Melanoma | 2.4 (mean) | BRAFV600E Inhibition | [20] |
| Purine Derivative (46) | MDA-MB-231 (Breast) | 1.22 | EGFR Inhibition | [1] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a reliable method for evaluating the in-vitro antiproliferative activity of imidazole compounds.
-
Cell Seeding: Plate human cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test imidazole derivative in the appropriate cell culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antibacterial and Anti-inflammatory Potential
Beyond their established roles, imidazole derivatives show significant promise as antibacterial and anti-inflammatory agents, addressing critical needs for new treatments against resistant pathogens and chronic inflammatory diseases.[6][7]
Antibacterial Activity
The development of bacterial resistance is a major global health threat.[22] Imidazole derivatives offer a promising scaffold for new antibacterial drugs.[23][24] Their mechanisms of action include interfering with bacterial DNA replication, disrupting cell wall synthesis, and compromising cell membrane integrity.[14][25] The lipophilicity of the derivatives, which can be tuned by chemical modification, is a crucial factor for their antibacterial efficacy.[26]
Caption: General workflow for antibacterial screening of imidazole derivatives.
Anti-inflammatory Activity
Chronic inflammation underlies many diseases. Imidazole derivatives have demonstrated potent anti-inflammatory effects through several mechanisms.[27][28] A key action is the inhibition of cyclooxygenase-2 (COX-2), an enzyme that produces pro-inflammatory prostaglandins.[2] Furthermore, some derivatives can modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[27] By inhibiting NF-κB, these compounds can downregulate the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[27]
Emerging Applications in Neurodegenerative Disorders
There is growing interest in the application of imidazole derivatives for treating complex neurodegenerative diseases like Alzheimer's and Parkinson's.[29][30] These conditions involve multiple pathological factors, including oxidative stress, neuroinflammation, and protein misfolding.[31] Imidazole derivatives are attractive candidates due to their potential to act as multi-target-directed agents.[32] Studies have shown they can exert neuroprotective effects by modulating imidazoline I2 receptors, inhibiting cholinesterase, and providing antioxidant and anti-inflammatory actions within the central nervous system.[31][33]
Synthesis and Evaluation: A Practical Approach
The generation of diverse imidazole libraries for screening is crucial for drug discovery. One-pot, multi-component reactions are highly efficient for this purpose.
Experimental Protocol: Debus-Radziszewski Synthesis of a Tri-substituted Imidazole
This method allows for the straightforward synthesis of 2,4,5-trisubstituted imidazoles.
-
Reactant Mixture: In a round-bottom flask, combine a 1,2-dicarbonyl compound (e.g., benzil, 1 mmol), an aldehyde (e.g., benzaldehyde, 1 mmol), and ammonium acetate (2 mmol) in glacial acetic acid (10 mL).
-
Causality: Using ammonium acetate as the nitrogen source and glacial acetic acid as both the solvent and catalyst facilitates the condensation cascade in a single step, which is highly efficient for library synthesis.
-
Reaction: Reflux the mixture with stirring for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,5-triphenyl-1H-imidazole.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as NMR and FTIR.[11][25]
Conclusion and Future Perspectives
The imidazole scaffold is a remarkably versatile and pharmacologically significant core in modern drug discovery. Its derivatives have yielded successful clinical drugs across a wide range of therapeutic areas, from infectious diseases to oncology.[6][8] The ability to readily modify the imidazole ring allows for the fine-tuning of steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.[9][34]
The future of imidazole-based drug development is promising. Key areas of focus will include the design of novel derivatives to overcome drug resistance in cancer and microbial infections, the development of multi-target agents for complex diseases like Alzheimer's, and the exploration of imidazole-based supramolecular complexes as advanced therapeutic and diagnostic tools.[13][21][35] Continued research into the synthesis, biological evaluation, and structure-activity relationships of this privileged scaffold will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. clinmedkaz.org [clinmedkaz.org]
- 7. jchemrev.com [jchemrev.com]
- 8. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrar.org [ijrar.org]
- 10. ajrconline.org [ajrconline.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nano-ntp.com [nano-ntp.com]
- 15. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]
- 17. [PDF] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | Semantic Scholar [semanticscholar.org]
- 18. Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAFV600Einhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijsrtjournal.com [ijsrtjournal.com]
- 22. Imidazole Derivatives and their Antibacterial Activity - A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 28. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Multi target-directed imidazole derivatives for neurodegenerative diseases [ouci.dntb.gov.ua]
- 31. researchgate.net [researchgate.net]
- 32. Multi target-directed imidazole derivatives for neurodegenerative diseases - ProQuest [proquest.com]
- 33. mdpi.com [mdpi.com]
- 34. researchgate.net [researchgate.net]
- 35. mdpi.com [mdpi.com]
An In-depth Technical Guide to Ethyl 2-Methyl-1H-imidazole-4-carboxylate Derivatives: Synthesis, Bioactivity, and Therapeutic Potential
Introduction: The Imidazole Scaffold in Modern Drug Discovery
The imidazole ring is a privileged five-membered heterocyclic scaffold that serves as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties, including its aromaticity, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions, make it a versatile building block for a vast array of biologically active molecules.[1][2] The imidazole core is integral to several natural products, such as the amino acid histidine and purines, and is a key feature in numerous FDA-approved drugs, highlighting its therapeutic significance.[3]
This guide focuses on a specific, promising subclass: derivatives of Ethyl 2-methyl-1H-imidazole-4-carboxylate . This core structure combines the foundational imidazole ring with a methyl group at the C2 position and an ethyl carboxylate group at the C4 position. These substitutions provide critical handles for synthetic modification and influence the molecule's overall physicochemical properties, such as lipophilicity and metabolic stability. Recent research has illuminated the potential of these derivatives as potent anticancer and antimicrobial agents, making them a subject of intense interest for drug development professionals. This document provides an in-depth exploration of their synthesis, mechanisms of action, structure-activity relationships, and the experimental protocols required for their evaluation.
Synthesis of the Imidazole-4-Carboxylate Core
The construction of the substituted imidazole ring is a critical first step in the development of novel therapeutic agents. Several synthetic strategies can be employed, with the choice often depending on the availability of starting materials, desired substitution patterns, and scalability. A highly efficient and modern approach is the one-pot, microwave-assisted multicomponent reaction.
One-Pot, Microwave-Assisted Synthesis
This method offers significant advantages over traditional multi-step syntheses by reducing reaction times, improving yields, and simplifying purification processes. The reaction proceeds via the 1,5-electrocyclization of an azavinyl azomethine ylide intermediate.[4]
Caption: One-pot synthesis of this compound derivatives.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from a general procedure for imidazole-4-carboxylates and specified for the synthesis of ethyl 2-methyl-1-alkyl-1H-imidazole-4-carboxylate.[4]
-
Reactant Preparation: In a microwave-safe glass vial equipped with a magnetic stir bar, combine ethyl acetoacetate (1 equivalent), a primary amine (e.g., dodecylamine, 1.05 equivalents), and acetaldehyde (2 equivalents) in acetonitrile (3-5 mL).
-
Microwave Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to 150°C and maintain this temperature for 20 minutes with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is then purified by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in petroleum ether (e.g., 30:70 to 50:50) to isolate the desired product.
-
Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Potential Therapeutic Applications
Derivatives of the this compound scaffold have shown significant promise in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Activity
Research has demonstrated that specific derivatives of ethyl imidazole-4-carboxylate possess potent antiproliferative activity against a range of human cancer cell lines.[5] A notable example is the series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates .
The primary anticancer mechanism for highly active derivatives like ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (Compound 5e ) is the inhibition of tubulin polymerization.[5] Microtubules are critical components of the cellular cytoskeleton, playing a vital role in cell division (mitosis), intracellular transport, and maintenance of cell shape.
By binding to tubulin, these imidazole derivatives disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference leads to the failure of mitotic spindle formation, causing the cell cycle to arrest in the G2/M phase.[3] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[6]
Caption: Anticancer mechanism via tubulin polymerization inhibition.
The antiproliferative potential of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.
| Compound ID | Derivative Structure | HeLa (Cervical) IC50 (µM) | HT-29 (Colon) IC50 (µM) | Reference |
| 5e | Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | 0.737 ± 0.05 | 1.194 ± 0.02 | [5] |
Data synthesized from the literature for illustrative purposes.[5]
Antimicrobial Activity
The imidazole scaffold is a well-established pharmacophore in antimicrobial agents (e.g., metronidazole, ketoconazole).[7] While specific data for this compound derivatives is emerging, the broader class of imidazole derivatives consistently demonstrates activity against various bacterial and fungal strains.[8] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. Further screening of this specific scaffold against clinically relevant pathogens is a promising area for future research.
Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For the ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate series, a clear SAR has been established.[5]
-
N-1 Substitution is Key: The presence of a substituent at the N-1 position of the imidazole ring is critical for anticancer activity. Unsubstituted analogs show significantly lower potency.
-
Alkyl Chain Length: Potency is directly correlated with the length of the alkyl chain at the N-1 position. The derivative with a dodecyl (12-carbon) chain (Compound 5e ) exhibited the highest activity.[5] This suggests that increased lipophilicity enhances cell membrane permeability or improves binding affinity with the biological target (tubulin).
-
5-Amino Group: The amino group at the C5 position is another important feature, likely contributing to hydrogen bonding interactions within the target's binding site.
These insights guide the synthesis of future generations of derivatives, allowing for the fine-tuning of potency and selectivity.
Key Experimental Workflows: Evaluating Bioactivity
MTT Assay for Anticancer Screening
The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for potential anticancer compounds.[8][9] It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
This protocol provides a generalized procedure for evaluating the cytotoxicity of imidazole derivatives against an adherent cancer cell line (e.g., HeLa).[9][10]
-
Cell Plating: Harvest and count HeLa cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (vehicle control, containing the same percentage of DMSO) and wells with medium only (blank). Incubate for 48 or 72 hours.
-
MTT Reagent Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10] Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate spectrophotometer.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the discovery of new therapeutic agents. The efficiency of modern synthetic methods, such as microwave-assisted one-pot reactions, facilitates the rapid generation of diverse chemical libraries for screening. The potent antitubulin activity demonstrated by N-1 substituted derivatives highlights a clear and validated mechanism of action for anticancer applications.[5]
Future research should focus on expanding the structural diversity of this scaffold, exploring different substituents at the C2, N1, and C5 positions to optimize potency, selectivity, and pharmacokinetic properties. The antimicrobial potential of these derivatives remains largely untapped and warrants systematic evaluation against a broad panel of pathogenic bacteria and fungi. As our understanding of the structure-activity relationships deepens, the rational design of next-generation imidazole-based therapeutics can be pursued with greater precision, paving the way for novel treatments for cancer and infectious diseases.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. jocpr.com [jocpr.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. atcc.org [atcc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2-methyl-1H-imidazole-4-carboxylate from Glycine
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active compounds and pharmaceuticals.[1][2] Its unique electronic properties, including its aromaticity and ability to act as both a proton donor and acceptor, make it a privileged scaffold in drug design. Ethyl 2-methyl-1H-imidazole-4-carboxylate, the target of this protocol, serves as a crucial building block for the synthesis of more complex molecules, including antagonists for the angiotensin II receptor, which are vital in managing hypertension.[3] This guide provides a detailed, field-proven protocol for the synthesis of this important intermediate, starting from the readily available and inexpensive amino acid, glycine.
Synthetic Strategy: A Multi-Step Approach from Glycine
The synthesis of this compound from glycine is a multi-step process that involves the sequential modification of the glycine backbone to construct the imidazole ring. The chosen strategy, adapted from the work of Maji Mei and colleagues, involves an initial protection of the amine, followed by esterification, cyclization, and a final oxidative desulfurization.[4] This approach offers a reliable and scalable method for obtaining the target compound.
Visualizing the Synthetic Pathway
The following diagram outlines the key transformations in the synthesis of this compound from glycine.
References
Revolutionizing Heterocyclic Synthesis: A Guide to Microwave-Assisted Preparation of Imidazole-4-carboxylates
Introduction: The Significance of Imidazoles and the Advent of Microwave Chemistry
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural compounds like the amino acid histidine and vital pharmaceuticals.[1] Its derivatives are known for a wide array of therapeutic applications, including antifungal, anti-inflammatory, and antihypertensive agents.[1][2] Specifically, imidazole-4-carboxylates are valuable scaffolds in drug discovery, serving as versatile intermediates for more complex molecular architectures.
Traditionally, the synthesis of these heterocyclic compounds involves lengthy reaction times, often requiring harsh conditions and leading to modest yields with significant by-product formation.[3][4] However, the landscape of organic synthesis has been dramatically reshaped by the adoption of microwave-assisted organic synthesis (MAOS).[5][6] This technology leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[6] The primary mechanisms of microwave heating are dipolar polarization and ionic conduction, which result in a significant acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[5][6] This translates to higher yields, improved product purity, and a substantial reduction in energy consumption, aligning with the principles of green chemistry.[7][8][9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of imidazole-4-carboxylates using microwave irradiation. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols, and offer insights into reaction optimization.
Underlying Principles: The Power of Microwave-Assisted Multicomponent Reactions
A particularly effective strategy for synthesizing highly functionalized imidazole-4-carboxylates is through a one-pot, multicomponent reaction.[10][11][12] This approach offers exceptional efficiency by combining multiple starting materials in a single reaction vessel to construct the target molecule in a convergent manner. When coupled with microwave irradiation, these reactions become even more powerful.
One elegant method involves the 1,5-electrocyclization of azavinyl azomethine ylides, which can be generated in situ.[10][11][12] This particular protocol allows for the versatile modulation of substituents at the C-2, N-3, and C-5 positions of the imidazole ring by carefully selecting the starting amine, aldehyde, and 1,2-diaza-1,3-diene (DD) partners.[10][11]
Reaction Mechanism: A Stepwise Look
The reaction proceeds through a cascade of events initiated by the formation of an intermediate from the primary amine and the 1,2-diaza-1,3-diene. This intermediate then reacts with an aldehyde to generate a conjugated azavinyl azomethine ylide. Under microwave irradiation, this ylide undergoes a 1,5-electrocyclization, followed by the elimination of a leaving group to yield the aromatic imidazole-4-carboxylate. The microwave energy is crucial for efficiently overcoming the activation energy barriers of these sequential steps.
Caption: Reaction mechanism for imidazole-4-carboxylate synthesis.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the microwave-assisted synthesis of a representative imidazole-4-carboxylate.
Materials and Equipment
-
Reagents:
-
1,2-Diaza-1,3-diene (e.g., ethyl 2-(2-benzoylhydrazono)propanoate)
-
Primary amine (e.g., propargylamine)
-
Aldehyde (e.g., paraformaldehyde)
-
Solvent (e.g., Toluene)
-
-
Equipment:
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
NMR spectrometer and mass spectrometer for characterization
-
Workflow Overview
Caption: Experimental workflow for microwave-assisted synthesis.
Detailed Synthesis Protocol: Ethyl 5-methyl-3-(prop-2-yn-1-yl)-3H-imidazole-4-carboxylate
This protocol is adapted from a validated one-pot procedure for synthesizing diversely functionalized imidazole-4-carboxylates.[10]
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the 1,2-diaza-1,3-diene (1.0 mmol), the primary amine (propargylamine, 1.2 mmol), and the aldehyde (paraformaldehyde, 1.5 mmol).
-
Solvent Addition: Add the appropriate solvent (e.g., 3 mL of toluene).
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 20 minutes. The pressure will be monitored and controlled by the instrument.
-
Reaction Work-up: After irradiation, allow the vial to cool to room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether).[10]
-
Characterization: The pure fractions, as identified by thin-layer chromatography, are combined and the solvent is evaporated. The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[10]
Data and Expected Outcomes
The application of microwave synthesis offers significant improvements in both reaction time and yield compared to conventional heating methods.
| Product | Substituents (C2, N3, C5) | Microwave Time (min) | Yield (%) | Conventional Method (Time/Yield) | Reference |
| 2a | H, Benzyl, Methyl | 20 | 85 | Not Reported | [10] |
| 2c | H, Propargyl, Methyl | 20 | 83 | Not Reported | [10] |
| 2d | H, (R)-1-Phenylethyl, Methyl | 20 | 80 | Not Reported | [10] |
| 2f | Phenyl, Benzyl, Methyl | 20 | 88 | Not Reported | [10] |
Table 1: Comparison of reaction parameters for the synthesis of various imidazole-4-carboxylates via microwave-assisted 1,5-electrocyclization.
Troubleshooting and Optimization
-
Low Yield:
-
Cause: Incomplete reaction or side product formation.
-
Solution: Increase the irradiation time in increments of 5 minutes or increase the reaction temperature by 10°C. Ensure the microwave vial is properly sealed to prevent loss of volatile reagents.
-
-
Impure Product:
-
Cause: Presence of unreacted starting materials or by-products.
-
Solution: Optimize the purification protocol. Experiment with different solvent systems for column chromatography.
-
-
Reaction Scalability:
-
Consideration: Direct scaling of microwave reactions can be non-linear.
-
Approach: For larger scale synthesis, it may be necessary to re-optimize the reaction time and power settings. The use of a continuous flow microwave reactor can also be an effective strategy for scaling up.
-
Conclusion: A Greener, Faster Path to Imidazole Scaffolds
Microwave-assisted synthesis represents a paradigm shift in the preparation of medicinally relevant heterocyclic compounds like imidazole-4-carboxylates.[13][14] The protocols outlined in this application note demonstrate a robust and efficient method that dramatically reduces reaction times, improves yields, and adheres to the principles of green chemistry.[5][7] By providing precise control over reaction parameters, microwave technology empowers researchers to accelerate the discovery and development of new chemical entities for the pharmaceutical industry.
References
- 1. iiste.org [iiste.org]
- 2. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 4. periodicos.ufms.br [periodicos.ufms.br]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. researchgate.net [researchgate.net]
- 10. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benthamscience.com [benthamscience.com]
- 14. benthamdirect.com [benthamdirect.com]
One-pot synthesis of Ethyl 2-methyl-1H-imidazole-4-carboxylate
Application Notes & Protocols
Topic: High-Yield, One-Pot Synthesis of Ethyl 2-methyl-1H-imidazole-4-carboxylate: A Scalable Protocol for Pharmaceutical Intermediates
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds and pharmaceuticals.[1][2] this compound is a critical functionalized building block used in the synthesis of more complex active pharmaceutical ingredients (APIs).[3][4] This application note presents a detailed, field-proven protocol for the one-pot synthesis of this key intermediate. By condensing acetamidine with ethyl 2-chloroacetoacetate, this method offers a streamlined, efficient, and scalable alternative to multi-step procedures, minimizing waste and maximizing throughput.[5][6] We provide in-depth explanations for experimental choices, a robust troubleshooting guide, and comprehensive characterization data to ensure reproducibility and high purity of the final product.
Introduction: The Strategic Importance of Imidazoles
The imidazole ring system is a privileged scaffold in drug discovery, prized for its unique electronic properties and its ability to act as a hydrogen bond donor and acceptor.[1] This versatility allows imidazole-containing molecules to interact effectively with a wide range of biological targets, including enzymes and receptors.[2][7] Consequently, developing efficient and robust synthetic routes to functionalized imidazoles is a primary objective for process chemists and medicinal chemists alike.
One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, represent a paradigm of efficiency in modern organic synthesis.[8][9] They eliminate the need for lengthy separation and purification procedures of intermediate compounds, thereby saving time, reducing solvent waste, and often increasing overall yield.[7][10] This protocol details a one-pot approach to this compound, a valuable synthon for pharmaceutical development.
Reaction Principle and Mechanism
The synthesis is achieved through the classic condensation reaction between an α-halo ketone and an amidine, a reliable method for forming the 2,4-disubstituted imidazole core.[5] In this specific application, the reactants are Acetamidine hydrochloride and Ethyl 2-chloroacetoacetate .
Mechanism Rationale: The reaction proceeds through a well-established pathway:
-
Amidine Activation: Acetamidine hydrochloride is neutralized by a mild base (e.g., sodium bicarbonate) to generate the free amidine, which is the active nucleophile.
-
Nucleophilic Attack: One of the nitrogen atoms of the acetamidine attacks the electrophilic keto-carbonyl carbon of ethyl 2-chloroacetoacetate, forming a tetrahedral intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the amidine intermediate then performs an intramolecular nucleophilic substitution (SN2) on the carbon bearing the chlorine atom, displacing the chloride ion and forming the five-membered di-hydro imidazole ring.
-
Aromatization: The cyclic intermediate undergoes dehydration (loss of a water molecule) to yield the stable, aromatic imidazole ring system. The use of heat facilitates this final elimination step.
The choice of a mild base is critical; strong bases like sodium hydroxide could lead to the undesirable saponification (hydrolysis) of the ethyl ester functional group.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. jocpr.com [jocpr.com]
- 5. wjpsonline.com [wjpsonline.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. One-pot synthesis of 1,2,4,5-tetra substituted imidazoles using sulfonic acid functionalized silica (SiO<sub>2</sub>-Pr-SO<sub>3</sub>H) - Arabian Journal of Chemistry [arabjchem.org]
- 8. One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. asianpubs.org [asianpubs.org]
- 10. pubs.acs.org [pubs.acs.org]
Protocol for the N-alkylation of Ethyl 2-methyl-1H-imidazole-4-carboxylate
Application Note & Protocol
A Comprehensive Guide to the N-alkylation of Ethyl 2-methyl-1H-imidazole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Abstract: This document provides a detailed protocol and technical guide for the N-alkylation of this compound, a key synthetic intermediate. N-alkylated imidazole scaffolds are ubiquitous in pharmaceuticals, making robust and reproducible synthetic routes essential. This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, critical experimental parameters, and troubleshooting strategies to empower researchers to achieve high-yield, regioselective synthesis. We will explore the causality behind the choice of reagents and conditions, ensuring a self-validating and reliable protocol.
Scientific Introduction & Strategic Importance
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its unique electronic properties and ability to act as a proton donor/acceptor make it a critical pharmacophore. The N-alkylation of substituted imidazoles, such as this compound, is a fundamental transformation that allows for the introduction of diverse functionalities, profoundly influencing the molecule's steric and electronic profile, and ultimately its biological activity.[1][2]
However, the N-alkylation of unsymmetrical imidazoles presents a distinct challenge: regioselectivity. The reaction can potentially yield two different regioisomers. The protocol herein is designed to favor alkylation at the more nucleophilic nitrogen atom, a preference dictated by the electronic effects of the substituents on the imidazole core. Understanding and controlling these factors is paramount for the successful synthesis of the desired isomer.[3][4]
The Reaction Mechanism: A Tale of Two Nitrogens
The N-alkylation of an imidazole proceeds via a two-step nucleophilic substitution mechanism (SN2).[5]
-
Deprotonation: A base is used to abstract the acidic proton from the N-H bond of the imidazole ring. This creates a highly nucleophilic imidazolate anion.
-
Nucleophilic Attack: The newly formed anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the new N-C bond.[5]
For an unsymmetrical substrate like this compound, the key question is which nitrogen attacks. The ethyl carboxylate group at the C4 position is electron-withdrawing. This effect decreases the electron density and, therefore, the nucleophilicity of the adjacent nitrogen (N-3). Consequently, the distal nitrogen (N-1) becomes the more electron-rich and sterically accessible site for alkylation.[3][6] This inherent electronic bias is leveraged to achieve high regioselectivity.
Caption: General mechanism for the N-alkylation of imidazole.
Experimental Design: Justifying the Choices
A successful protocol is built on informed decisions. Here, we dissect the critical parameters and the rationale for our selections.
| Parameter | Choice(s) | Justification & Expert Insights |
| Base | Weak: K₂CO₃, Cs₂CO₃Strong: NaH | The choice of base is pivotal and depends on the acidity of the imidazole and the reactivity of the alkylating agent.[5] For this substrate, the electron-withdrawing ester group increases the acidity of the N-H proton, meaning weaker bases like potassium carbonate or cesium carbonate are often sufficient and safer to handle.[5] Cesium carbonate (Cs₂CO₃) is frequently reported to be highly effective.[5] A strong base like sodium hydride (NaH) ensures complete and rapid deprotonation but requires strictly anhydrous conditions.[5][6] |
| Alkylating Agent | Alkyl Halides (R-I, R-Br, R-Cl)Alkyl Sulfonates | The reactivity of alkyl halides follows the order I > Br > Cl. Alkyl bromides offer a good balance of reactivity and stability. Common examples include ethyl bromide, benzyl bromide, or methyl iodide.[7][8][9] |
| Solvent | Polar Aprotic: DMF, Acetonitrile (MeCN), DMSO | Polar aprotic solvents are ideal as they effectively dissolve the ionic intermediates (imidazolate salt) and do not interfere with the nucleophile.[5] N,N-Dimethylformamide (DMF) or acetonitrile are excellent choices. Anhydrous solvents are crucial when using strong bases like NaH.[6] |
| Temperature | Room Temp. to 80 °C | Many reactions proceed efficiently at room temperature. However, for less reactive alkylating agents or to increase the reaction rate, gentle heating (e.g., 60-80 °C) may be necessary.[10][11] Reaction progress should always be monitored to avoid potential side reactions at elevated temperatures. |
| Stoichiometry | Alkylating Agent: 1.1-1.2 eq.Base: 1.2-2.0 eq. | A slight excess of the alkylating agent ensures complete consumption of the starting material. However, a large excess should be avoided to minimize the risk of a common side reaction: dialkylation, which forms an imidazolium salt.[5] An excess of a weak base like K₂CO₃ helps drive the deprotonation equilibrium. |
Detailed Step-by-Step Protocol
This protocol describes the N-alkylation using potassium carbonate in acetonitrile, a widely applicable and reliable method.
4.1 Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| This compound | C₇H₁₀N₂O₂ | 154.17 | 168-172 | - | Irritant |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 891 | - | Irritant |
| Alkyl Bromide (e.g., Ethyl Bromide) | C₂H₅Br | 108.97 | -119 | 38.4 | Toxic, Flammable |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | -45 | 82 | Flammable, Toxic |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | Flammable, Irritant |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 884 | - | - |
4.2 Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).[6]
-
Solvent Addition: Add anhydrous acetonitrile to the flask (approx. 10 mL per 1 mmol of starting material).
-
Addition of Alkylating Agent: Stir the suspension at room temperature and add the alkylating agent (1.2 eq) dropwise.[6]
-
Reaction: Stir the reaction mixture at room temperature or heat to 60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile.[6]
-
Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the resulting residue in ethyl acetate. Wash the organic layer with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-alkylated product.[12]
Caption: Step-by-step experimental workflow for N-alkylation.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Incomplete Reaction | 1. Incomplete deprotonation.2. Low reactivity of the alkylating agent.3. Insufficient temperature. | 1. Switch to a stronger base (e.g., NaH in THF) or a more effective weak base (e.g., Cs₂CO₃).[5]2. Use a more reactive alkylating agent (iodide > bromide > chloride).3. Increase the reaction temperature systematically while monitoring by TLC.[5] |
| Dialkylation Product Observed | 1. Stoichiometric excess of the alkylating agent.2. High reaction temperature or prolonged reaction time. | 1. Reduce the amount of alkylating agent to 1.05-1.1 equivalents.2. Run the reaction at a lower temperature and stop it as soon as the starting material is consumed.[5] |
| Difficult Purification | 1. Product and starting material have similar polarity.2. Presence of multiple byproducts. | 1. Ensure the reaction goes to completion. Try different solvent systems for column chromatography (e.g., Dichloromethane/Methanol).2. Re-evaluate reaction conditions (temperature, stoichiometry) to improve reaction cleanliness. |
Conclusion
This application note provides a robust and well-rationalized protocol for the N-alkylation of this compound. By understanding the underlying chemical principles—from the reaction mechanism to the specific function of each reagent—researchers can confidently execute this synthesis, troubleshoot effectively, and adapt the methodology for various alkylating agents. This foundational reaction is a gateway to a vast chemical space of potentially bioactive molecules, crucial for advancing drug discovery and development programs.
References
- 1. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. drugs.com [drugs.com]
- 8. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 9. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Medicinally Relevant Chalcone Derivatives
Abstract
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one scaffold, are a significant class of compounds in medicinal chemistry, serving as precursors for flavonoids and exhibiting a wide array of pharmacological activities.[1][2][3] This guide provides a comprehensive experimental protocol for the synthesis of chalcone derivatives, primarily focusing on the robust and versatile Claisen-Schmidt condensation.[4][5] We delve into the mechanistic underpinnings of this reaction, offer detailed, step-by-step procedures for synthesis and purification, and outline methods for structural characterization. This document is intended for researchers, scientists, and professionals in drug development, aiming to equip them with the practical knowledge to synthesize and explore this privileged chemical scaffold for therapeutic applications.
Introduction: The Therapeutic Potential of the Chalcone Scaffold
Chalcones are open-chain flavonoids abundantly found in plants, where they act as precursors in the biosynthesis of other flavonoids and isoflavonoids.[1][2] Their core structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[5] This enone functionality is a key determinant of their biological activity, acting as a Michael acceptor that can covalently interact with nucleophilic residues, such as cysteine in proteins.[1]
The scientific community has shown significant interest in both natural and synthetic chalcones due to their broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antimalarial activities.[3][4][6] The ease of their synthesis and the ability to readily introduce a wide variety of substituents on both aromatic rings make chalcones an ideal scaffold for structure-activity relationship (SAR) studies in drug discovery.[1][4]
The Claisen-Schmidt Condensation: A Reliable Path to Chalcones
The most common and efficient method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation.[2][5] This reaction involves the condensation of a substituted benzaldehyde with a substituted acetophenone.[1]
Reaction Mechanism
The Claisen-Schmidt condensation proceeds through a three-step mechanism:
-
Enolate Formation: A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate.[5]
-
Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde.[5]
-
Dehydration: The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable conjugated system of the chalcone.[5]
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of a representative chalcone derivative.
Synthesis of (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one
This protocol details the synthesis of a chalcone derivative from 4'-chloroacetophenone and benzaldehyde.
Materials and Reagents:
-
4'-Chloroacetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Distilled Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 4'-chloroacetophenone (5.0 mmol, 1 eq.) and benzaldehyde (5.0 mmol, 1 eq.) in 20 mL of ethanol with stirring at room temperature.[2][7]
-
Base Addition: Prepare a solution of NaOH (10.0 mmol, 2 eq.) in 10 mL of water. Add this solution dropwise to the stirred ethanolic solution of the reactants over 15-20 minutes. Maintain the temperature of the reaction mixture below 25°C using an ice bath if necessary.[5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 12:2).[8] The formation of a precipitate is often an indication of product formation.[1]
-
Product Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing approximately 100 g of crushed ice.[5] Acidify the mixture with dilute HCl until it is neutral (pH ~7).[5][9]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[7] Wash the solid thoroughly with cold water to remove any inorganic impurities.[5]
-
Drying: Allow the crude product to air dry or dry it in a desiccator.
Purification by Recrystallization
The crude chalcone product often requires purification to remove unreacted starting materials and byproducts.[10] Recrystallization is a common and effective method for this purpose.[7]
Solvent Selection: The choice of a suitable solvent is critical for successful recrystallization. An ideal solvent should dissolve the chalcone sparingly at room temperature but have high solubility at its boiling point.[10] Ethanol is often a good starting point for many chalcone derivatives.[7]
Recrystallization Protocol (from Ethanol):
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.[10]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.[2]
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals to a constant weight.
Characterization of the Synthesized Chalcone
The structure and purity of the synthesized chalcone should be confirmed using modern spectroscopic techniques.[2]
-
Thin-Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product. A single spot for the purified product indicates high purity.[8]
-
Melting Point: A sharp melting point range is indicative of a pure compound.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the α,β-unsaturated ketone. Key peaks include the C=O stretching frequency (around 1697 cm⁻¹) and C-H aromatic stretching (around 3051 cm⁻¹).[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. The two vinylic protons of the enone system typically appear as doublets with a coupling constant (J) of around 15-16 Hz, confirming a trans configuration.[13] Aromatic protons will appear in their characteristic regions.
-
¹³C NMR: Shows the number of unique carbon atoms. The carbonyl carbon of the ketone will appear at a characteristic downfield shift (around 187-196 ppm).[12][13]
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive or improper catalyst.[1] | Use fresh, high-purity NaOH or KOH.[1] |
| Suboptimal temperature or reaction time.[1] | Gradually increase the temperature or extend the reaction time, monitoring by TLC.[1] | |
| Poor substrate reactivity.[1] | Ensure appropriate electron-donating/withdrawing groups are on the reactants. | |
| Multiple Products on TLC | Side reactions (e.g., self-condensation of the ketone). | Add the base solution slowly and maintain a low reaction temperature. |
| Impure starting materials. | Purify the starting materials before use. | |
| Product "Oiling Out" during Recrystallization | The boiling point of the solvent is higher than the melting point of the chalcone.[10] | Choose a solvent with a lower boiling point or use a mixed solvent system. |
| The solution is supersaturated. | Add a small amount of additional hot solvent. | |
| No Crystals Form during Recrystallization | The solution is not sufficiently saturated.[10] | Reduce the solvent volume by evaporation and re-cool.[10] |
| Lack of nucleation sites.[10] | Scratch the inner walls of the flask with a glass rod or add a seed crystal of the pure compound.[10] |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis and characterization of chalcone derivatives.
Caption: A logical workflow for chalcone synthesis and characterization.
Conclusion
The Claisen-Schmidt condensation is a highly effective and versatile method for the synthesis of chalcone derivatives, which are valuable scaffolds in drug discovery.[5][10] By carefully selecting the reactants, catalyst, and reaction conditions, researchers can efficiently generate a diverse library of chalcones for biological evaluation.[1] The protocols and guidelines presented in this application note provide a solid foundation for the synthesis, purification, and characterization of these medicinally important compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. rsc.org [rsc.org]
- 8. jetir.org [jetir.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. jetir.org [jetir.org]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
The Versatile Scaffold: Application of Ethyl 2-methyl-1H-imidazole-4-carboxylate in the Synthesis of Bioactive Molecules
Introduction: The Imidazole Core in Modern Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its coordinative capabilities make it an exceptional building block for designing molecules that interact with biological targets.[2] Among the plethora of imidazole-based starting materials, Ethyl 2-methyl-1H-imidazole-4-carboxylate stands out as a particularly versatile and valuable precursor for the synthesis of a diverse range of bioactive molecules, including kinase inhibitors and antiviral agents.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound. We will delve into the strategic considerations for its use, provide detailed, field-proven protocols for its conversion into high-value intermediates, and showcase its application in the synthesis of cutting-edge therapeutic candidates.
Core Reactivity and Strategic Considerations
This compound offers three primary points for chemical modification: the imidazole nitrogen (N-1), the ethyl ester at the C-4 position, and the methyl group at the C-2 position. The strategic manipulation of these functional groups allows for the construction of complex molecular architectures with tailored biological activities.
-
N-Alkylation: The imidazole nitrogen can be readily alkylated to introduce various substituents, which can modulate the compound's pharmacokinetic properties or provide additional interaction points with a biological target.[3]
-
Ester Hydrolysis and Amide Bond Formation: The ethyl ester is a convenient handle for conversion to the corresponding carboxylic acid via saponification. This carboxylic acid is a key intermediate for the formation of amides, a common functional group in many drugs, through coupling with a wide range of amines.[4]
-
Modification of the 2-Methyl Group: While less commonly exploited, the 2-methyl group can potentially be functionalized, offering another avenue for structural diversification.
The following sections will provide detailed protocols for the key transformations of this compound and its application in the synthesis of two major classes of bioactive molecules: kinase inhibitors and antiviral agents.
Application I: Synthesis of Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern targeted cancer therapy.[5] The imidazole scaffold is frequently found in these inhibitors, often serving as a hinge-binding motif that interacts with the ATP-binding site of the kinase. By elaborating on the this compound core, potent and selective kinase inhibitors can be developed.
Rationale for the Imidazole Scaffold in Kinase Inhibition
The nitrogen atoms of the imidazole ring can form crucial hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition. The substituents at the 2 and 4 positions can be tailored to occupy specific hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity.
Workflow for the Synthesis of Imidazole-Based Kinase Inhibitors
The general strategy involves the hydrolysis of the ethyl ester to the carboxylic acid, followed by amide coupling with a suitable amine-containing fragment. This fragment is often designed to target specific features of the target kinase.
Caption: General workflow for synthesizing kinase inhibitors.
Experimental Protocols
Protocol 1: Saponification of this compound
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a critical intermediate for further derivatization.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and a 1 M aqueous solution of NaOH (1:1 v/v).[6]
-
Stir the resulting mixture at reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with concentrated HCl.
-
A precipitate of 2-methyl-1H-imidazole-4-carboxylic acid will form. Collect the solid by filtration.
-
Wash the solid with cold deionized water and dry under vacuum to yield the pure carboxylic acid.
Protocol 2: Amide Coupling to Synthesize a Kinase Inhibitor Scaffold
This protocol details the coupling of 2-methyl-1H-imidazole-4-carboxylic acid with an exemplary amine using EDC and HOBt as coupling agents.[4][7]
Materials:
-
2-methyl-1H-imidazole-4-carboxylic acid (from Protocol 1)
-
Amine of interest (e.g., 4-methoxyaniline) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2-methyl-1H-imidazole-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolve the mixture in anhydrous DMF under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).[8]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic phase sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Data Presentation: Inhibitory Activity of Synthesized Imidazole-based Kinase Inhibitors
The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized from imidazole carboxylate scaffolds, as reported in the literature.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 18a | JNK3 | 2.69 | [9] |
| 27 | JNK3 | Potent (qualitative) | [10] |
| 28 | JNK3 | Potent (qualitative) | [10] |
Application II: Synthesis of Antiviral Agents
The imidazole core is also a key feature in several antiviral drugs, targeting a range of viruses from HIV to Hepatitis C. This compound provides a versatile starting point for the synthesis of complex antiviral molecules.
Rationale for the Imidazole Scaffold in Antiviral Drug Design
In the context of antiviral agents, the imidazole scaffold can act as a bioisostere for other functional groups, participate in crucial interactions with viral enzymes or proteins, and serve as a central hub for attaching various pharmacophoric elements. For instance, in HIV protease inhibitors like Lopinavir, related amide structures are key for binding to the enzyme's active site.[11] Similarly, in HCV NS5A inhibitors like Daclatasvir, the imidazole core is central to the molecule's activity.[12]
Workflow for the Synthesis of Imidazole-Based Antiviral Agents
The synthesis of antiviral agents often involves multi-step sequences. A common strategy involves the initial modification of the this compound scaffold, followed by coupling with other complex fragments.
Caption: General workflow for synthesizing antiviral agents.
Exemplary Protocol: Synthesis of a Key Intermediate for an HIV Protease Inhibitor Analog
This protocol outlines a hypothetical, yet plausible, synthesis of a key intermediate that could be used in the synthesis of Lopinavir analogs, based on established synthetic strategies.[11][13]
Protocol 3: N-Alkylation and Amide Formation
Part A: N-Alkylation
-
Deprotonation: To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the desired alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purify the crude product by column chromatography to yield the N-alkylated imidazole.
Part B: Saponification and Amide Coupling
-
Follow Protocol 1 to hydrolyze the N-alkylated ethyl ester to the corresponding carboxylic acid.
-
Follow Protocol 2 to couple the resulting carboxylic acid with a suitable amine fragment relevant to the target HIV protease inhibitor.
Data Presentation: Antiviral Activity of Imidazole-based Compounds
The following table presents the antiviral activities of selected imidazole-containing compounds from the literature.
| Compound Class | Viral Target | Activity | Reference |
| Lopinavir Analog | HIV Protease | Potent Inhibition | [11][13] |
| Daclatasvir Analog | HCV NS5A | pM to nM EC₅₀ | [12] |
Conclusion: A Versatile Building Block for Future Discoveries
This compound is a readily available and highly versatile starting material for the synthesis of a wide range of bioactive molecules. Its strategic functionalization through N-alkylation, ester hydrolysis, and subsequent amide bond formation provides a robust platform for the development of novel kinase inhibitors and antiviral agents. The protocols outlined in this application note offer a solid foundation for researchers to explore the rich chemical space accessible from this valuable scaffold, paving the way for the discovery of next-generation therapeutics.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]
- 3. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Saponification-Typical procedures - operachem [operachem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of 1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo [3,4-d]Imidazole-5(1H)-Carboxamide as a Novel JNK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iosrjournals.org [iosrjournals.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Ethyl 2-methyl-1H-imidazole-4-carboxylate
Abstract
This comprehensive guide provides a detailed framework for the analytical characterization of Ethyl 2-methyl-1H-imidazole-4-carboxylate, a heterocyclic compound of significant interest in pharmaceutical development. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), rigorous verification of its identity, purity, and physicochemical properties is paramount. This document outlines a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). For each technique, we provide not just a step-by-step protocol but also the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can confidently implement and adapt these methods. The protocols are designed to be self-validating, incorporating system suitability checks and data interpretation guidelines to ensure the generation of reliable and reproducible results.
Introduction: The Central Role of this compound in Medicinal Chemistry
This compound is a versatile intermediate in organic synthesis, particularly in the construction of imidazole-containing therapeutic agents. The imidazole moiety is a common feature in many drugs due to its ability to engage in various biological interactions. Therefore, the unambiguous characterization of this precursor is a critical first step in the drug discovery and development pipeline, ensuring the integrity of the final API and the validity of subsequent biological studies.
This guide is structured to provide both theoretical understanding and practical, actionable protocols for the comprehensive analysis of this compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for selecting appropriate analytical techniques and conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | [1] |
| Molecular Weight | 154.17 g/mol | [2][3] |
| Exact Mass | 154.074234 Da | [2] |
| Appearance | White to off-white solid/powder | [4] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Predicted XLogP3 | 1.0 | [5] |
Structural Elucidation and Verification
The primary objective of structural elucidation is to confirm the molecular structure of the synthesized compound, ensuring it is indeed this compound. A combination of NMR, MS, and FTIR is indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for imidazole-containing compounds due to its ability to dissolve a wide range of organic molecules and to allow for the observation of exchangeable protons (e.g., N-H). Other solvents like deuterated chloroform (CDCl₃) can also be used, but the N-H proton may be broad or not observed.
-
¹H NMR: This technique is used to identify the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. For this compound, we expect to see signals corresponding to the imidazole ring proton, the methyl group protons, and the ethyl ester protons.
-
¹³C NMR: This provides information on the number of different types of carbon atoms and their electronic environments. We expect distinct signals for the imidazole ring carbons, the methyl carbon, the ester carbonyl carbon, and the ethyl group carbons.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Tune and shim the instrument according to standard procedures to ensure homogeneity of the magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
-
Data Processing and Interpretation:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to the specific protons and carbons in the molecule.
-
| Assignment | ¹H NMR (DMSO-d₆) Expected δ (ppm) | ¹³C NMR (DMSO-d₆) Expected δ (ppm) |
| Imidazole C-H | ~7.6 | ~120-130 |
| Imidazole N-H | ~12.0 (broad) | - |
| -CH₃ (on ring) | ~2.3 | ~10-15 |
| -O-CH₂-CH₃ | ~4.2 (quartet) | ~59-61 |
| -O-CH₂-CH₃ | ~1.2 (triplet) | ~14-15 |
| C=O (ester) | - | ~160-165 |
| Imidazole C-N | - | ~135-145 |
| Imidazole C-C | - | ~130-140 |
Note: Actual chemical shifts can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound. It typically produces protonated molecules [M+H]⁺, minimizing fragmentation and providing a clear molecular ion peak.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Use a mass spectrometer equipped with an ESI source.
-
Calibrate the instrument using a standard calibrant to ensure mass accuracy.
-
-
Infusion and Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Interpretation:
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
This technique is excellent for confirming the presence of key functional groups such as N-H (imidazole ring), C=O (ester), and C-N and C=C bonds within the imidazole ring.[6]
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (imidazole) | 3100-3400 | Broad |
| C-H Stretch (aliphatic) | 2850-3000 | Medium to strong |
| C=O Stretch (ester) | 1700-1730 | Strong, sharp |
| C=N and C=C Stretch (ring) | 1450-1650 | Medium to strong |
| C-O Stretch (ester) | 1100-1300 | Strong |
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical compounds and for quantifying impurities.
-
Reverse-Phase HPLC: This is the most common mode of HPLC and is well-suited for separating moderately polar compounds like this compound. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase.
-
Mobile Phase Selection: A mixture of acetonitrile or methanol and water (often with a pH modifier like formic acid or phosphoric acid) is typically used. The organic modifier is adjusted to achieve optimal retention and resolution of the main peak from any impurities.[7]
-
Detector: A UV detector is appropriate as the imidazole ring contains a chromophore that absorbs UV light, typically around 210-230 nm.[8]
-
System Preparation:
-
HPLC Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% formic acid. Filter and degas the mobile phase before use.
-
-
Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of a reference standard of this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a working standard by diluting the stock solution (e.g., to 0.1 mg/mL).
-
Sample Solution: Prepare the sample to be analyzed at approximately the same concentration as the working standard.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 220 nm
-
-
Analysis and Data Interpretation:
-
Inject a blank (mobile phase), followed by the standard solution, and then the sample solution.
-
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Workflow Visualization
The following diagram illustrates the integrated workflow for the comprehensive characterization of this compound.
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The application of this multi-technique analytical approach provides a robust and reliable means of characterizing this compound. By combining the structural insights from NMR, MS, and FTIR with the quantitative purity assessment from HPLC, researchers and drug development professionals can ensure the quality and integrity of this critical synthetic intermediate, thereby building a solid foundation for the subsequent stages of pharmaceutical research and development.
References
- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. Ethyl 4-methyl-5-imidazolcarboxylate | C7H10N2O2 | CID 99200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. PubChemLite - this compound (C7H10N2O2) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. Separation of 2-Ethyl-4-methyl-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
Application Notes & Protocols: Ethyl 2-methyl-1H-imidazole-4-carboxylate as a Potential Carbonylating Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of Ethyl 2-methyl-1H-imidazole-4-carboxylate, focusing on its potential application as a carbonylating agent in organic synthesis. While direct literature precedent for this specific application is emerging, we will build upon the established reactivity of analogous imidazole-based reagents to propose a scientifically grounded framework for its use. This document is intended to serve as a comprehensive resource, blending theoretical principles with practical, albeit prospective, protocols.
Introduction: The Role of Imidazole Derivatives in Modern Synthesis
Imidazole, a five-membered planar heterocycle, is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a key component in many biologically active molecules and approved pharmaceuticals.[1][3] In the realm of synthetic chemistry, imidazole derivatives have found widespread use as catalysts, ligands, and reactive intermediates.[1] One particularly important application is their use as carbonylating agents, which offer a safer and more manageable alternative to hazardous reagents like phosgene and its derivatives.
This compound: A Profile
This compound is a substituted imidazole derivative with the molecular formula C₇H₁₀N₂O₂.[4][5] While its primary applications have been as an intermediate in the synthesis of more complex molecules, its structural features suggest a potential role as a carbonylating agent.
Synthesis of the Reagent:
The synthesis of this compound and related structures can be achieved through various synthetic routes. One common approach involves the cyclocondensation of an appropriate α-dicarbonyl compound with an amidine in the presence of an ammonia source. Another method involves the modification of a pre-formed imidazole ring. A general synthetic pathway is outlined below.
General Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
The Principle of Imidazole-Based Carbonylation
The utility of imidazole derivatives as carbonylating agents stems from the reactivity of N-acylimidazoles. These intermediates are readily formed by the reaction of an imidazole with a carbonyl source. The resulting N-acylimidazole is a highly effective acylating agent due to the excellent leaving group ability of the imidazole moiety.
A closely related analogue, Ethyl Imidazole-1-carboxylate (EImC), has been successfully employed as a novel carbonylating agent for the synthesis of 1,2,4-oxadiazol-5(4H)-ones from amidoximes. This precedent provides a strong basis for postulating a similar reactivity for this compound.
Proposed Mechanism of Action:
The proposed mechanism involves the in-situ formation of a reactive N-acylimidazole intermediate. In the presence of a nucleophile, this intermediate undergoes nucleophilic acyl substitution to deliver the carbonyl group, regenerating the imidazole.
Caption: Proposed mechanism of carbonylation using this compound.
Prospective Application: Carbonylative Cyclization of Amidoximes
Drawing a parallel with the established reactivity of Ethyl Imidazole-1-carboxylate, we propose that this compound can serve as an effective carbonylating agent for the synthesis of 1,2,4-oxadiazol-5(4H)-ones from their corresponding amidoximes. This transformation is of significant interest in medicinal chemistry as the resulting heterocycles are valuable pharmacophores.
Detailed Experimental Protocol (Prospective)
The following protocol is a proposed methodology based on the successful application of Ethyl Imidazole-1-carboxylate. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Amidoxime substrate
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amidoxime (1.0 mmol) and anhydrous THF (10 mL).
-
Stir the solution at room temperature and add potassium carbonate (1.5 mmol).
-
In a separate flask, dissolve this compound (1.2 mmol) in anhydrous THF (5 mL).
-
Add the solution of this compound to the reaction mixture dropwise over 10 minutes.
-
Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2,4-oxadiazol-5(4H)-one.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the proposed carbonylation reaction.
Quantitative Data: A Comparative Overview (Based on Analogue)
The following table summarizes the expected outcomes based on the results obtained with Ethyl Imidazole-1-carboxylate in the synthesis of 1,2,4-oxadiazol-5(4H)-ones. These values should be considered as a benchmark for the prospective application of this compound.
| Entry | Substrate (Amidoxime) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzamidoxime | K₂CO₃ | THF | 80 | 4 | 88 |
| 2 | 4-Chlorobenzamidoxime | K₂CO₃ | THF | 80 | 5 | 92 |
| 3 | 4-Methoxybenzamidoxime | K₂CO₃ | THF | 80 | 4.5 | 90 |
| 4 | 4-(Trifluoromethyl)benzamidoxime | K₂CO₃ | THF | 80 | 6 | 94 |
Advantages and Scientific Integrity
Advantages:
-
Safety: Imidazole-based carbonylating agents are generally safer to handle than phosgene or triphosgene.
-
Selectivity: These reagents can exhibit high chemoselectivity, reacting preferentially with specific functional groups.
-
Mild Conditions: The reactions can often be carried out under relatively mild conditions.
-
Benign Byproducts: The main byproduct is the regenerated imidazole, which can be easily removed during workup.
Trustworthiness and Self-Validation:
The protocols described herein are based on established and validated procedures for a closely related analogue. For any new application, it is crucial to perform control experiments and thoroughly characterize the products using standard analytical techniques (NMR, IR, Mass Spectrometry) to validate the proposed transformation.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 4. PubChemLite - this compound (C7H10N2O2) [pubchemlite.lcsb.uni.lu]
- 5. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-methyl-1H-imidazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-methyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction to the Synthesis
This compound is a valuable heterocyclic building block in medicinal chemistry. Its synthesis can be approached through various methods, with the choice of route often depending on the available starting materials, desired scale, and equipment. The most common strategies involve the construction of the imidazole ring from acyclic precursors. This guide will focus on two prevalent methods: a multi-step synthesis commencing from glycine and the Bredereck synthesis. We will explore the intricacies of each method, offering solutions to common challenges to improve your yield and purity.
Method 1: Multi-Step Synthesis from Glycine
This method builds the imidazole ring through a sequence of classical organic reactions, starting from the readily available amino acid, glycine.
Experimental Protocol
This protocol is adapted from a known procedure for the synthesis of imidazole-4-carboxylates.[1]
Step 1: Synthesis of N-acetylglycine
-
Dissolve glycine (0.30 mol) in water (96 mL).
-
Under stirring at 20°C, add acetic anhydride (0.50 mol) in portions.
-
Continue stirring at 20°C for 2 hours.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the solid by filtration, wash with a small amount of ice-cold water, and dry to yield N-acetylglycine.
Step 2: Synthesis of N-acetylglycine ethyl ester
-
To a round-bottom flask, add N-acetylglycine (0.10 mol), ethanol (117 mL), and a strong acidic cation exchange resin (11.7 g).
-
Reflux the mixture with vigorous stirring for 3 hours.
-
Cool to room temperature and filter to recover the resin.
-
Concentrate the filtrate under reduced pressure to obtain N-acetylglycine ethyl ester.
Step 3: Synthesis of 2-mercapto-4-methyl-1H-imidazole-4-carboxylate
-
In a three-necked flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 0.065 mol) in toluene (15 mL).
-
Slowly add methyl formate (15 mL) while maintaining the temperature between 15°C and 19°C.
-
Cool the resulting slurry to 0°C in an ice bath.
-
Slowly add a solution of N-acetylglycine ethyl ester (0.06 mol) in toluene over 1 hour.
-
Allow the reaction to warm to room temperature and stir until the mixture becomes a thick paste.
-
Let the mixture stand overnight.
-
Carefully quench the reaction mixture with ice water.
-
Separate the aqueous layer and add potassium thiocyanate (0.07 mol).
-
Cool to 0°C and slowly add concentrated hydrochloric acid (0.125 mol).
-
Heat the mixture to 55-60°C for 4 hours.
-
Cool and concentrate to remove residual toluene, then chill to crystallize the product.
-
Filter and recrystallize from ethanol to obtain 2-mercapto-4-methyl-1H-imidazole-4-carboxylate.
Step 4: Synthesis of this compound
-
Dissolve the 2-mercaptoimidazole intermediate (0.003 mol) in 50% hydrogen peroxide (0.035 mol) at 15°C.
-
Heat the reaction to 55-60°C for 2 hours.
-
Cool to room temperature and neutralize to pH 7 with a saturated sodium carbonate solution to precipitate the product.
-
Filter, dry, and recrystallize from water to obtain pure this compound.
Workflow Diagram
Caption: Multi-step synthesis from glycine.
Troubleshooting and FAQs for Method 1
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield in Step 1 (Acylation) | Incomplete reaction; hydrolysis of acetic anhydride. | Ensure portion-wise addition of acetic anhydride to control the exothermic reaction. Monitor the reaction by TLC to ensure completion. |
| Low yield in Step 2 (Esterification) | Inefficient catalysis; equilibrium not driven to completion. | Use a freshly activated acidic resin. Consider using a Dean-Stark apparatus to remove water and drive the equilibrium. |
| Reaction stalls in Step 3 (Cyclization) | Impure starting materials; insufficient base. | Ensure N-acetylglycine ethyl ester is dry. Use freshly opened sodium hydride. |
| Low yield in Step 4 (Oxidation) | Incomplete oxidation; side reactions. | Monitor the reaction progress by TLC. Avoid excessive heating, which can lead to decomposition. |
| Product difficult to purify | Presence of starting materials or byproducts. | Recrystallize from an appropriate solvent system. If recrystallization is ineffective, consider column chromatography.[2][3] |
Method 2: Bredereck Synthesis
The Bredereck synthesis is a powerful method for the formation of substituted imidazoles from α-haloketones (or α-hydroxyketones) and formamide.[4]
Conceptual Workflow
Caption: Conceptual Bredereck synthesis pathway.
Detailed Experimental Protocol (Adapted from General Procedures)
Step 1: Synthesis of Ethyl 2-chloroacetoacetate
-
In a round-bottom flask equipped with a dropping funnel and a reflux condenser, add ethyl acetoacetate.
-
Cool the flask in an ice bath.
-
Slowly add sulfuryl chloride dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 2-chloroacetoacetate. This intermediate is often used in the next step without further purification.
Step 2: Cyclization to this compound
-
In a sealed tube or a flask with a reflux condenser, combine ethyl 2-chloroacetoacetate and acetamidine hydrochloride.
-
Add an excess of a base, such as sodium ethoxide in ethanol, to neutralize the hydrochloride and facilitate the reaction.
-
Heat the mixture at reflux for several hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Troubleshooting and FAQs for Method 2
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of α-haloketone | Incomplete halogenation; side reactions such as dichlorination. | Control the temperature during the addition of the chlorinating agent. Use the correct stoichiometry of the halogenating agent. |
| Low yield in cyclization step | Incomplete reaction; polymerization of reactants; formation of side products. | Ensure anhydrous conditions, as water can interfere with the reaction. Optimize the reaction temperature and time. A higher temperature may be required, but excessive heat can lead to decomposition. |
| Formation of multiple products | Isomeric products; side reactions of the α-haloketone. | The choice of base and solvent can influence the regioselectivity of the cyclization. Consider screening different bases and solvents. |
| Product is dark and oily | Presence of polymeric byproducts and other impurities. | Treat the crude product with activated charcoal before purification.[5] Column chromatography is often necessary for this reaction. |
Product Characterization
Proper characterization of the final product is crucial to confirm its identity and purity.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O₂ | [6] |
| Molecular Weight | 154.17 g/mol | [6] |
| Melting Point | 136-137 °C | [6] |
| Appearance | Off-white to yellow crystalline powder | |
| ¹H NMR | Characteristic peaks for the ethyl group, methyl group, and imidazole ring protons. | [7][8][9] |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon, imidazole ring carbons, and aliphatic carbons. | [7][9] |
| IR Spectroscopy | Characteristic absorptions for N-H stretching, C=O stretching of the ester, and C=N stretching of the imidazole ring. | [10][11] |
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. What are the most critical parameters to optimize?
A1: For any multi-step synthesis, it is crucial to optimize each step individually. For the Bredereck synthesis, the most critical parameters are often the purity of the α-haloketone intermediate and the reaction conditions of the cyclization step (temperature, time, and base). Incomplete reactions are a common source of low yields; therefore, monitoring the reaction progress by TLC is essential.
Q2: I am observing a significant amount of a dark, tar-like substance in my crude product from the Bredereck synthesis. What is it and how can I avoid it?
A2: The formation of dark, polymeric materials is a common issue in imidazole synthesis, especially when heating is involved. This can result from the self-condensation of the α-haloketone or other side reactions. To minimize this, ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Also, try to use the minimum effective temperature for the cyclization and avoid prolonged reaction times once the starting material is consumed.
Q3: How can I effectively purify the final product if recrystallization does not yield a pure compound?
A3: If recrystallization is insufficient, column chromatography on silica gel is the recommended method.[2][3] A solvent system of ethyl acetate and hexanes, with a gradually increasing polarity, is a good starting point for elution. The appropriate solvent system should be determined by TLC analysis of the crude product.
Q4: Can I use a different amine source for the Bredereck synthesis?
A4: Yes, while acetamidine is used for the synthesis of the 2-methyl substituted imidazole, other amidines can be used to introduce different substituents at the 2-position of the imidazole ring.
References
- 1. Page loading... [guidechem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. benchchem.com [benchchem.com]
- 4. chemistry-online.com [chemistry-online.com]
- 5. jocpr.com [jocpr.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. ETHYL IMIDAZOLE-2-CARBOXYLATE(33543-78-1) 1H NMR spectrum [chemicalbook.com]
- 9. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum [chemicalbook.com]
- 10. 1H-Imidazole, 2-ethyl-4-methyl- [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis & Optimization of Ethyl 2-methyl-1H-imidazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-methyl-1H-imidazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this valuable heterocyclic building block. As a key intermediate in the development of various pharmaceutical agents, mastering its synthesis is crucial.
This document moves beyond simple protocols. It is structured as a dynamic troubleshooting and FAQ resource to address the practical challenges encountered in the lab. We will delve into the causality behind experimental choices, offering field-proven insights to help you optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Section 1: Foundational Synthesis Workflow
The most common and adaptable method for synthesizing substituted imidazoles like this compound is a variation of the Debus-Radziszewski reaction. This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source. Below is a standard workflow adapted for this specific target.
Caption: General workflow for the Debus-Radziszewski synthesis of the target compound.
Section 2: Frequently Asked Questions (FAQs) & Mechanistic Insights
This section addresses common questions regarding the synthesis, providing deeper chemical context.
Q1: Why is the Debus-Radziszewski reaction the preferred method for this synthesis?
A: The Debus-Radziszewski synthesis is highly favored for its operational simplicity and versatility.[1] It is a one-pot reaction that brings together three readily available components (a dicarbonyl, an aldehyde, and ammonia) to form the imidazole ring.[2] This convergence avoids the need for pre-functionalized or unstable intermediates, making it an efficient and economical choice for creating a wide range of substituted imidazoles.[3]
Q2: What is the role of each component in the reaction mechanism?
A: Understanding the role of each reactant is key to troubleshooting.
-
Ethyl Pyruvate (the α-dicarbonyl): This molecule provides two adjacent carbonyl carbons that will become C4 and C5 of the imidazole ring.
-
Acetaldehyde (the aldehyde): The carbon from the aldehyde group becomes C2 of the imidazole ring, bearing the methyl substituent.
-
Ammonium Acetate (the ammonia source): This reagent provides the two nitrogen atoms (N1 and N3) required for the heterocyclic ring. Ammonium acetate is particularly effective as it also acts as a buffer, maintaining a suitable pH for the condensation steps.
The mechanism involves the initial formation of a diimine intermediate from the reaction of ethyl pyruvate and ammonia, which then condenses with the aldehyde.
Caption: Simplified mechanistic pathway of the Debus-Radziszewski reaction.
Q3: Can I use microwave-assisted heating for this reaction?
A: Yes, microwave-assisted synthesis is an excellent optimization strategy. Conventional heating often requires long reaction times.[3] Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.[1][4]
Q4: How do I properly monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture alongside your starting materials on a silica plate. A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate). The reaction is complete when the starting material spots (especially the limiting reagent, likely ethyl pyruvate) have been consumed and a new, more polar spot corresponding to the imidazole product is dominant.
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a systematic approach to identifying and solving common experimental issues.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low or No Product Yield | 1. Impure or Wet Reagents | Solution: Use freshly distilled acetaldehyde and ensure all solvents are anhydrous. Acetaldehyde can easily oxidize or polymerize, while water can interfere with the condensation steps. |
| 2. Incorrect Reaction Temperature | Solution: The reaction often requires initial heating to overcome the activation energy. Start at a moderate temperature (e.g., 80 °C in acetic acid) and monitor by TLC. Excessively high temperatures can lead to reactant decomposition and tar formation.[3] | |
| 3. Suboptimal pH | Solution: The reaction is acid-catalyzed. Using glacial acetic acid as the solvent is standard. If using other solvents, ensure a catalytic amount of acid is present. Ammonium acetate helps buffer the system, but the initial acidic environment is crucial for imine formation. | |
| Formation of Multiple Side Products (Complex TLC) | 1. Uncontrolled Exotherm / High Temperature | Solution: Add reagents slowly, especially if the reaction is exothermic. Maintain a consistent temperature using an oil bath. Side reactions, including polymerization of the aldehydes, are more prevalent at higher, uncontrolled temperatures. |
| 2. Incorrect Stoichiometry | Solution: Ensure the molar ratios are correct. A common protocol uses a slight excess of the ammonia source (ammonium acetate) to drive the reaction towards completion and minimize unreacted dicarbonyl compounds. | |
| Difficulty in Product Isolation | 1. Product is Partially Soluble in Aqueous Layer | Solution: During the ethyl acetate extraction, if you suspect product loss, saturate the aqueous layer with NaCl ("salting out"). This decreases the polarity of the aqueous phase and drives the organic product into the ethyl acetate layer.[5] |
| 2. Formation of an Emulsion During Workup | Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Allow the layers to stand for an extended period. If necessary, filter the entire mixture through a pad of Celite. | |
| Purification Challenges | 1. Oily Crude Product That Won't Solidify | Solution: The crude product may contain residual solvent or low-molecular-weight impurities. Try co-evaporating the oil with a high-boiling solvent like toluene under reduced pressure to azeotropically remove volatile impurities. If this fails, proceed directly to column chromatography. |
| 2. Poor Separation in Column Chromatography | Solution: The product is polar due to the N-H group and ester. A gradient elution may be necessary. Start with a low-polarity eluent (e.g., 20% EtOAc in Hexane) and gradually increase the polarity. See the table below for starting points. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol/water) is an excellent alternative for final purification.[6] |
Table 1: Recommended Starting Conditions for Purification
| Purification Method | Solvent System / Conditions | Notes |
| Column Chromatography | Mobile Phase: Gradient of 20% to 60% Ethyl Acetate in Hexane | The imidazole N-H can cause streaking on silica gel. Adding 0.5-1% triethylamine (Et3N) to the mobile phase can mitigate this by neutralizing acidic sites on the silica.[7] |
| Recrystallization | Solvent Pair: Ethyl Acetate / Hexanes or Ethanol / Water | Dissolve the crude product in a minimum amount of the more soluble solvent (EtOAc or EtOH) while warm, then slowly add the less soluble "anti-solvent" (Hexanes or Water) until turbidity persists. Allow to cool slowly to form pure crystals. |
Section 4: Detailed Experimental Protocols
Protocol 4.1: Synthesis via Debus-Radziszewski Reaction
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add glacial acetic acid (5 mL per 10 mmol of limiting reagent).
-
Add ammonium acetate (3 equivalents).
-
Add ethyl pyruvate (1 equivalent, the limiting reagent).
-
Add acetaldehyde (1.2 equivalents).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress every hour using TLC (30% EtOAc/Hexane). The reaction is typically complete within 2-6 hours.
Protocol 4.2: Workup and Extraction
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into a beaker containing ice-cold water.
-
Carefully neutralize the solution to pH 7-8 by slowly adding a saturated solution of sodium bicarbonate. Caution: Vigorous CO2 evolution will occur.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[8]
-
Combine the organic layers, wash with brine (1 x volume), and dry over anhydrous sodium sulfate (Na2SO4).[8]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Section 5: References
-
Guidechem. (n.d.). What is the synthesis of Ethyl imidazole-4-carboxylate?. Retrieved from --INVALID-LINK--[6]
-
ChemicalBook. (n.d.). ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis. Retrieved from --INVALID-LINK--[5]
-
Mphahamele, M. J., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6213. Available at: --INVALID-LINK--[7]
-
Ciobanu, A., et al. (2012). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 17(7), 8373-8386. Available at: --INVALID-LINK--[4]
-
Siddiqui, A. A., et al. (2024). A review article on synthesis of imidazole derivatives. International Journal of Health and Allied Sciences. Available at: --INVALID-LINK--[1]
-
Verma, A., & Joshi, S. (2025). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. International Journal of Advanced Research in Science, Communication and Technology, 5(10). Available at: --INVALID-LINK--[3]
-
Eppakayala, L. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate (2). ResearchGate. Retrieved from --INVALID-LINK--[8]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from --INVALID-LINK--[9]
-
Shinde, P., et al. (2025). Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. Available at: --INVALID-LINK--[10]
-
Journal of Advanced Research in Dynamical & Control Systems. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Retrieved from --INVALID-LINK--[2]
References
- 1. A review article on synthesis of imidazole derivatives [wisdomlib.org]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Imidazole Derivatives
Welcome to the Technical Support Center for imidazole derivative synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these vital heterocyclic compounds. Imidazoles are a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active molecules.[1][2][3] However, their synthesis can present unique challenges.
This resource provides in-depth, field-tested insights in a direct question-and-answer format to address specific experimental issues. We will delve into the causality behind common problems and offer validated protocols to get your research back on track.
Troubleshooting Guide
Low Reaction Yields
Q1: My Debus-Radziszewski synthesis of a 2,4,5-trisubstituted imidazole is resulting in a significantly lower yield than expected. What are the primary causes and how can I optimize the reaction?
A1: Low yields in the Debus-Radziszewski reaction, a multicomponent condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia, are a frequent challenge.[4][5][6][7] Several factors can be at play:
-
Side Reactions: A common competing reaction is the formation of oxazole byproducts.[6][8] This can be mitigated by using a significant molar excess of the ammonia source (like ammonium acetate) to favor the formation of the diimine intermediate necessary for imidazole synthesis.[6]
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the disappearance of the limiting starting material, typically the aldehyde, using Thin Layer Chromatography (TLC).[6][9]
-
Suboptimal Temperature: Temperature plays a critical role. While some reactions proceed at room temperature, gentle heating is often required to drive the reaction forward. However, excessive heat can promote side reactions and decomposition.[6]
-
Purity of Reagents: The purity of the dicarbonyl compound (e.g., glyoxal, benzil) and the aldehyde is paramount. Impurities can lead to the formation of undesired byproducts and lower the overall yield.[6]
-
Solvent Effects: The choice of solvent can significantly impact reaction rates and yields.[10] Polar protic solvents like ethanol-water mixtures can stabilize charged intermediates, potentially increasing yields.[10] In some cases, greener solvents like glycerol have also been shown to be effective.[11]
Optimization Strategy for Low Yield in Debus-Radziszewski Synthesis:
| Parameter | Recommendation | Rationale |
| Ammonia Source Stoichiometry | Use a molar excess of ammonium acetate (e.g., 3 equivalents or more). | Drives the equilibrium towards the formation of the diimine intermediate, minimizing oxazole byproduct formation.[6] |
| Reaction Temperature | Start at room temperature and gradually increase, monitoring by TLC. Optimal range is often 70-120°C.[6][12] | Balances the reaction rate with the prevention of side reactions. |
| Reaction Time | Monitor by TLC until the limiting reagent is consumed. | Ensures the reaction proceeds to completion. |
| Solvent | Consider polar protic solvents (e.g., ethanol, methanol, glycerol) or aprotic polar solvents (e.g., DMF, DMSO).[10][11] | Solvent polarity can influence reactant solubility and stabilize reaction intermediates.[10] |
| Catalyst (Optional) | Addition of a catalyst like CuI, lactic acid, or urea-ZnCl2 may improve yields.[2][7] | Catalysts can facilitate the condensation steps and improve reaction efficiency.[7] |
Side Reactions and Impurities
Q2: I'm observing a significant byproduct in my imidazole synthesis. How can I identify and prevent its formation?
A2: Byproduct formation is a common hurdle. In the context of the Debus-Radziszewski synthesis, the most likely culprit is an oxazole derivative.[6][8]
Identification:
-
Mass Spectrometry (MS): Compare the molecular weight of the byproduct with the expected oxazole structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Characteristic shifts in the 1H and 13C NMR spectra can help elucidate the structure of the byproduct.
Prevention Strategies:
-
Excess Ammonia: As mentioned previously, using a significant excess of an ammonia source like ammonium acetate is the most effective way to suppress oxazole formation by favoring the diimine pathway.[6]
-
Order of Addition: In some cases, slowly adding the aldehyde to a pre-mixed solution of the dicarbonyl compound and ammonia source can be beneficial. This ensures the aldehyde reacts with the pre-formed diimine intermediate.[6]
-
Reaction Conditions: Carefully controlling the temperature can also help. High temperatures may favor the formation of certain byproducts.
Purification Challenges
Q3: I'm struggling to purify my imidazole derivative using silica gel column chromatography. I'm observing significant tailing and poor separation.
A3: The basic nature of the imidazole ring often leads to strong interactions with the acidic silica gel, causing tailing and making purification difficult.[13] Here are several strategies to overcome this:
-
Solvent System Modification:
-
Add a Basic Modifier: Incorporating a small amount (0.1-1%) of a base like triethylamine or pyridine into your mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape and reduced tailing.[13]
-
Experiment with Solvent Polarity: A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. For more polar imidazoles, systems like dichloromethane/methanol or chloroform/methanol can be used.[13]
-
-
Change the Stationary Phase:
-
Alumina: Using neutral or basic alumina can be a better alternative to silica gel for purifying basic compounds like imidazoles, as it minimizes the strong acidic interactions that cause tailing.[13]
-
Reverse-Phase Chromatography: If your imidazole derivative is sufficiently non-polar, reverse-phase chromatography using a C18-bonded silica gel can be an excellent option.
-
-
Sample Loading Technique:
-
Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel or celite. After evaporating the solvent, the dry powder can be loaded onto the column. This technique often results in sharper bands and better separation.[13]
-
Q4: My purification yield after column chromatography is very low. What are the potential reasons?
A4: Low recovery after chromatography can be due to several factors:
-
Irreversible Adsorption: The basic imidazole may be irreversibly binding to the acidic silica gel. Using a basic modifier in the eluent or switching to alumina can help.[13]
-
Product Instability: The imidazole derivative might be unstable on the stationary phase. If you suspect this, try to minimize the time the compound spends on the column by using a faster flow rate or a shorter column.
-
Co-elution with Impurities: If the polarity of your product is very similar to that of impurities, it can be difficult to achieve good separation, leading to the loss of product in mixed fractions. Experimenting with different solvent systems is key.[13]
Frequently Asked Questions (FAQs)
Q5: What are the key considerations when choosing a protecting group for an imidazole nitrogen?
A5: Protecting the imidazole nitrogen is often necessary to perform reactions at other positions of the ring. The ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the reaction conditions of the subsequent steps.
-
Readily removed under mild conditions without affecting other functional groups.
Commonly used protecting groups for the imidazole nitrogen include:
-
1-(1-Ethoxyethyl): Effective and can be removed under acidic conditions.[14]
-
Dialkoxymethyl: Can be introduced using orthoformates and removed under neutral or acidic conditions.[15][16]
-
t-Butyldimethylsilyl (TBDMS): Allows for lithiation at the 2-position and can be removed with fluoride reagents.[17]
Q6: How can I effectively remove residual imidazole starting material from my reaction mixture?
A6: Imidazole is water-soluble, which can be exploited for its removal:
-
Aqueous Wash: During the workup, wash the organic layer with water. To enhance its water solubility, perform an acidic wash with a dilute acid like HCl. This will protonate the imidazole, making it highly soluble in the aqueous phase. Be cautious if your desired product is acid-sensitive.[18]
-
Silica Gel Plug: If your product is significantly less polar than imidazole, a quick filtration through a short plug of silica gel can effectively retain the highly polar imidazole while allowing your product to pass through.[18]
Q7: My imidazole derivative is an oil and won't crystallize. What techniques can I use to induce crystallization?
A7: Inducing crystallization can sometimes be challenging. Here are a few techniques to try:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solution interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[18]
-
Seeding: If you have a small amount of the pure crystalline product, add a seed crystal to the supersaturated solution to initiate crystallization.[18]
-
Increase Supersaturation:
-
Solvent System: Experiment with different solvent systems. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[18]
Visualizing the Process
Debus-Radziszewski Imidazole Synthesis Workflow
References
- 1. Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. scribd.com [scribd.com]
- 9. mdpi.com [mdpi.com]
- 10. nano-ntp.com [nano-ntp.com]
- 11. researchgate.net [researchgate.net]
- 12. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 2-Protecting groups for 5-lithiation in the syntheses of imidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in the Scale-Up of Ethyl 2-methyl-1H-imidazole-4-carboxylate Production
Welcome to the technical support guide for the synthesis and scale-up of Ethyl 2-methyl-1H-imidazole-4-carboxylate. This resource is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during laboratory and industrial-scale production, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Troubleshooting Guide
This section tackles specific, practical problems that can arise during the synthesis process. Each answer provides a diagnosis of the potential cause and a detailed, actionable solution.
Q1: My overall yield is significantly lower than reported in literature. What are the common causes and how can I systematically improve it?
A1: Low yield is a multifaceted problem, especially during scale-up where minor issues are amplified. The root cause often lies in one of four areas: incomplete reactions, competing side reactions, mechanical losses, or inefficient product isolation.
-
Incomplete Reactions: The foundational step of converting glycine to acetyl glycine, or the subsequent cyclization, may not be running to completion.[1]
-
Causality: Insufficient reaction time, poor mixing in a larger vessel, or temperatures being too low can slow down reaction kinetics.
-
Solution:
-
Reaction Monitoring: Implement regular in-process controls (IPCs) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Compare the starting material spot/peak against your sample. The reaction should only be quenched after the starting material is consumed.
-
Optimize Reaction Time & Temperature: For the initial acylation of glycine, ensure the mixture is stirred for at least 2 hours at the recommended 20°C after the addition of acetic anhydride.[1] For subsequent steps, perform a time-course study on a small scale to determine the optimal reaction time for your specific equipment.
-
-
-
Side Reactions & Impurity Formation: The formation of unexpected by-products consumes starting materials and complicates purification. Imidazole synthesis can be prone to the formation of various related substances.[2]
-
Causality: Poor temperature control is a primary driver of side reactions. For instance, in the condensation step involving sodium hydride (NaH), exothermic events can lead to degradation or alternative reaction pathways if not properly managed.[1]
-
Solution:
-
Strict Temperature Control: Use a reactor with a reliable cooling jacket. For highly exothermic steps like the addition of acetyl glycine ethyl ester to a NaH slurry, ensure a slow, controlled addition rate while maintaining the temperature between 15°C and 19°C.[1]
-
Inert Atmosphere: The use of moisture-sensitive reagents like NaH necessitates a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the reagent and formation of sodium hydroxide, which can catalyze unwanted reactions.[1]
-
-
-
Inefficient Product Isolation: The product may remain dissolved in the mother liquor after crystallization.
-
Causality: The chosen crystallization solvent may be too good a solvent for the product at the final filtration temperature, or the cooling profile may be too rapid, leading to supersaturation without effective crystallization.
-
Solution:
-
Anti-Solvent Addition: Consider the controlled addition of an anti-solvent (a solvent in which the product is poorly soluble) to the crystallization mixture to induce precipitation.
-
Controlled Cooling: Implement a gradual cooling ramp rather than crash-cooling. Allowing the solution to cool slowly and hold at a low temperature (e.g., 0-5°C) for several hours can significantly improve crystallization yield.
-
Concentration of Mother Liquor: After filtration, concentrate the mother liquor and attempt a second-crop crystallization to recover additional product.[1]
-
-
Troubleshooting Low Yield: A Summary Table
| Potential Cause | Underlying Reason (Causality) | Recommended Corrective Action |
| Incomplete Reaction | Insufficient reaction time or sub-optimal temperature. | Implement IPCs (TLC/HPLC) to monitor starting material consumption. Perform small-scale optimization studies. |
| Side Reactions | Poor temperature control, presence of moisture/air. | Ensure strict temperature control with a calibrated reactor. Maintain an inert atmosphere (N₂) for sensitive reagents.[1] |
| Reagent Degradation | Improper handling or storage of sensitive reagents like NaH. | Use fresh, properly stored reagents. Protect from moisture and air at all times. |
| Poor Isolation | Incorrect solvent choice or cooling profile for crystallization. | Optimize solvent/anti-solvent system. Implement a slow, controlled cooling profile and allow sufficient time for crystallization. |
Q2: The reaction involving sodium hydride (NaH) and methyl formate becomes a thick, unstirrable slurry at scale. How can this be managed?
A2: This is a very common and critical scale-up challenge. The phenomenon you are observing is the precipitation of the sodium salt intermediate of the formylated acetyl glycine ethyl ester.[1]
-
Causality: As the reaction proceeds, the solid salt is formed. At high concentrations typical of scale-up batches, the volume of this solid can exceed the capacity of the liquid phase to maintain a mobile slurry, leading to what is often called "freezing" of the stirrer.
-
Solution:
-
Increase Solvent Volume: While it reduces throughput, increasing the solvent (e.g., toluene) volume can be the most straightforward solution to maintain a stirrable mixture.[1] A solvent-to-substrate ratio that works in a 1L flask may be insufficient in a 100L reactor.
-
Upgrade Agitation: Ensure the reactor is equipped with a powerful overhead mechanical stirrer with an appropriate impeller design (e.g., anchor or turbine) for handling thick slurries. Magnetic stirring is inadequate for this task at scale.
-
Controlled Reagent Addition: Instead of adding the substrate solution to the NaH slurry, consider the reverse addition (adding the NaH slurry to the substrate solution) in some reactor setups. This can sometimes prevent localized high concentrations of the precipitating salt. However, this must be evaluated carefully for thermal safety. The documented successful lab method involves the slow addition of the substrate to the NaH slurry.[1]
-
Temperature Management: Maintain the temperature strictly between 15-19°C during the addition.[1] Deviations can affect the physical properties of the precipitate.
-
Q3: My final product has a persistent off-color and fails purity analysis. What are the likely impurities and what is the best purification strategy for large quantities?
A3: Off-color is typically due to high-molecular-weight, conjugated impurities formed from degradation or side reactions. Purity failures often stem from unreacted intermediates or structurally similar by-products.
-
Likely Impurities:
-
Unreacted Intermediates: Acetyl glycine, acetyl glycine ethyl ester, or the 2-mercapto intermediate from the cyclization step can carry through.[1]
-
Side-Reaction Products: Over-acylation, alternative cyclization pathways, or oxidation products can form. In related imidazole syntheses, impurities such as di-esters or acetylated imidazoles have been identified.[2]
-
Color Bodies: Polymeric or degradation products that are intensely colored even at low concentrations.
-
-
Scale-Up Purification Strategy: While column chromatography is effective in the lab, it is often not economically viable for large-scale production.[3] A multi-step purification train is more practical.
-
Acid-Base Treatment: This is a highly effective method for purifying imidazole derivatives at scale.[4]
-
Protocol: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Extract with a dilute acid (e.g., 1M HCl). The basic imidazole nitrogen will be protonated, moving the product into the aqueous layer and leaving non-basic impurities behind in the organic layer. Wash the aqueous layer with fresh solvent to remove any remaining neutral impurities. Then, carefully basify the aqueous layer (e.g., with NaHCO₃ or Na₂CO₃) to a neutral pH (around 7) to precipitate the purified product.[1] Filter, wash with water, and dry.
-
-
Activated Carbon Treatment: To remove color bodies.
-
Protocol: After dissolving the product for crystallization or the acid-base workup, add a small amount of activated carbon (typically 1-5% w/w) to the solution. Stir at a moderate temperature (e.g., 40-50°C) for 30-60 minutes. Filter the hot solution through a bed of celite to remove the carbon before proceeding to crystallization or extraction.
-
-
Recrystallization: This is the final and most critical step for achieving high purity.
-
Protocol: The literature specifies recrystallization from water for the final product.[1] Dissolve the crude or acid-washed product in a minimum amount of hot water. Allow it to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation. Filter the white crystals and wash with a small amount of ice-cold water.
-
-
Workflow for Product Purification
Caption: Decision workflow for purification at scale.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: One of the most frequently cited and scalable routes starts from the readily available amino acid, glycine.[1] This multi-step synthesis is robust but requires careful control at each stage. The key transformations are:
-
Acylation: Glycine is N-acylated using acetic anhydride to form acetyl glycine.
-
Esterification: The carboxylic acid of acetyl glycine is esterified to yield acetyl glycine ethyl ester.
-
Condensation: The ester undergoes a Claisen-type condensation with methyl formate in the presence of a strong base like sodium hydride (NaH).
-
Cyclization: The resulting intermediate is cyclized with potassium thiocyanate (KSCN) under acidic conditions to form a 2-mercaptoimidazole ring.
-
Desulfurization/Oxidation: The thiol group is removed via oxidation, typically with hydrogen peroxide, to yield the final product.[1]
Synthesis Pathway Overview
Caption: Key steps in the synthesis from glycine.
Q2: What are the Critical Process Parameters (CPPs) that must be controlled during scale-up?
A2: Scaling up this synthesis requires moving from parameter suggestions to strict parameter control. The following CPPs are vital for ensuring reproducibility, safety, yield, and purity.
| Critical Process Parameter (CPP) | Impact on Process | Control Strategy & Rationale |
| Temperature | Affects reaction rate, side product formation, and exothermic events. | Use a calibrated reactor with an efficient heating/cooling system. Define strict temperature ranges for each step, especially during additions of reactive agents like NaH or H₂O₂.[1] |
| Rate of Addition | Controls reaction exotherms and localized concentrations. | Utilize calibrated dosing pumps for liquid additions. Develop a specific addition profile (e.g., mL/min) based on pilot plant safety data to prevent thermal runaway. |
| Agitation Speed | Ensures homogeneity, promotes heat transfer, and maintains solids in suspension. | Define RPM ranges for each process step. The speed must be sufficient to create a vortex and ensure solids (like NaH) do not settle, but not so high as to cause splashing or mechanical shear issues. |
| pH during Work-up | Critical for product isolation, impurity removal, and final product stability. | Use a calibrated pH probe. Control the rate of acid/base addition during extractions and crystallization to avoid overshooting the target pH, which could cause product degradation or redissolution.[1][4] |
| Inert Atmosphere | Prevents decomposition of moisture-sensitive reagents. | Continuously purge the reactor headspace with dry nitrogen. Monitor oxygen levels if necessary. This is critical for the NaH condensation step.[1] |
Q3: Are there alternative, more modern synthetic methods available?
A3: Yes, the field of synthetic chemistry is always evolving. While the classical route from glycine is well-established, newer methods are being developed, often focusing on improving efficiency and reducing step count. For instance, microwave-assisted one-pot syntheses have been reported for various imidazole-4-carboxylates.[5] These methods can offer rapid reaction times and high yields by using different starting materials and reaction mechanisms, such as the 1,5-electrocyclization of azavinyl azomethine ylides.[5] However, the scalability of microwave-assisted reactions can be a challenge and requires specialized industrial equipment. Another approach involves the cycloaddition reaction between ethyl isocyanoacetate and imidoyl chlorides.[6] While these methods are scientifically interesting, their industrial adoption depends on factors like raw material cost, safety, and equipment availability compared to traditional routes.
Section 3: Example Experimental Protocol (Lab Scale)
This protocol is adapted from the literature and is intended for guidance.[1] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of Acetyl Glycine
-
In a 500 mL flask, dissolve 22.5g of glycine in 96 mL of water.
-
While stirring at 20°C, add 47 mL of acetic anhydride in portions over 30 minutes.
-
Continue stirring at 20°C for 2 hours.
-
Cool the mixture in an ice bath and freeze overnight.
-
Filter the resulting white solid, wash with a small amount of ice water, and dry to yield acetyl glycine.
Step 2: Synthesis of Acetyl Glycine Ethyl Ester
-
To a 250 mL round-bottom flask, add 11.7g of acetyl glycine, 117 mL of ethanol, and 11.7g of a strong acidic cation exchange resin.
-
Stir vigorously and heat the mixture to reflux for 3 hours.
-
Cool to room temperature and filter to recover the resin.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
Step 3: Synthesis of the 2-Mercapto Intermediate
-
To a 100 mL three-necked flask under a nitrogen atmosphere, add 2.6g of NaH (60% dispersion in oil) and 15 mL of toluene.
-
While stirring, slowly add 15 mL of methyl formate, keeping the temperature between 15-19°C.
-
Cool the resulting slurry to 0°C in an ice bath.
-
Slowly add a solution of 8.7g of acetyl glycine ethyl ester in toluene over 1 hour.
-
Allow the mixture to warm to room temperature and stand overnight.
-
Carefully quench the reaction with ice water. Add 6.8g of potassium thiocyanate followed by the slow addition of 13.5g of concentrated HCl at 0°C.
-
Heat the mixture to 55-60°C for 4 hours.
-
Cool, concentrate to remove toluene, and freeze overnight to precipitate the intermediate.
Step 4: Synthesis of this compound
-
Dissolve 0.5g of the 2-mercapto intermediate in 2.5g of 50% hydrogen peroxide at 15°C.
-
Heat the solution to 55-60°C and hold for 2 hours.
-
Cool to room temperature and carefully neutralize to pH 7 with a saturated sodium carbonate solution.
-
White crystals will precipitate. Cool the mixture and filter the solid.
-
Recrystallize the crude product from water to obtain pure white crystals of the final product.
References
- 1. Page loading... [guidechem.com]
- 2. ajrconline.org [ajrconline.org]
- 3. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. jocpr.com [jocpr.com]
- 5. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of Ethyl 2-methyl-1H-imidazole-4-carboxylate and its storage
Welcome to the dedicated technical support center for Ethyl 2-methyl-1H-imidazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide robust guidance for the proper storage and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability of this compound
This compound is a valuable building block in pharmaceutical synthesis. However, like many heterocyclic compounds, its stability can be a critical factor in its successful application. The imidazole ring, in particular, is susceptible to several degradation pathways that can be influenced by environmental factors. Understanding these vulnerabilities is the first step toward mitigating them.
This guide provides a comprehensive overview of the potential stability issues, recommended storage conditions, and practical troubleshooting advice in a user-friendly question-and-answer format. We will also delve into the principles of assessing the stability of this compound through forced degradation studies and the development of a stability-indicating analytical method.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Here, we address common questions and concerns regarding the stability and storage of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound in a cool, dark, and dry place.[1][2] Specifically, storage in a tightly sealed container at room temperature is often sufficient for the solid material.[1] Some suppliers may recommend refrigerated conditions (2-8°C) for enhanced stability, particularly for long-term storage or if the compound is in solution.[3] Always refer to the supplier's specific recommendations on the certificate of analysis or safety data sheet.
Q2: I've noticed a change in the color of my compound. What could be the cause?
A2: A change in color, such as yellowing, can be an indicator of degradation. The imidazole moiety is known to be susceptible to oxidative and photodegradation, which can lead to the formation of colored impurities.[4] Exposure to light, air (oxygen), or elevated temperatures can accelerate these processes. It is crucial to store the compound protected from light in a well-sealed container.
Q3: My experimental results are inconsistent. Could the stability of this compound be a factor?
A3: Absolutely. If the compound has degraded, you will have a lower concentration of the active starting material and the presence of impurities, which can lead to lower yields, unexpected side products, and overall irreproducibility in your reactions. It is essential to ensure the purity and stability of your starting material before beginning any experiment.
Q4: How can I check the purity of my this compound?
A4: The most reliable way to assess the purity is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][6] A stability-indicating method is one that can separate the intact compound from its potential degradation products, allowing for accurate quantification of purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the compound and detect major impurities.
Q5: What are the primary degradation pathways for this compound?
A5: Based on the chemistry of the imidazole ring and the ethyl carboxylate group, the primary degradation pathways are likely to be:
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially under basic or strongly acidic conditions, which would yield 2-methyl-1H-imidazole-4-carboxylic acid.[7][8]
-
Oxidation: The imidazole ring can be oxidized, particularly when exposed to air, oxidizing agents, or certain metal ions.[4]
-
Photodegradation: Exposure to UV or visible light can induce degradation of the imidazole ring.[9][10]
The following diagram illustrates the potential degradation pathways:
Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a systematic approach involving the development of a stability-indicating HPLC method followed by forced degradation studies is recommended.
Part 1: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from any potential degradation products.[11][12]
Objective: To develop an HPLC method capable of resolving this compound from its degradation products.
Starting HPLC Parameters (based on similar compounds): [5][6][13]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B and gradually increase |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | UV, scan for optimal wavelength (e.g., 220-300 nm) |
| Injection Volume | 10 µL |
Method Development Workflow:
Workflow for developing a stability-indicating HPLC method.
Part 2: Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.[14][15]
Objective: To assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
General Procedure:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions to the stress conditions outlined in the table below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Analyze a control sample (unstressed) for comparison.
Forced Degradation Conditions:
| Stress Condition | Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 1, 2, 4, 8 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 2, 4, 8, 24 hours |
| Thermal Degradation | Solid compound at 60°C for 24, 48, 72 hours |
| Photostability | Expose solid and solution to UV light (ICH Q1B guidelines)[9][16][17][18] |
Data Interpretation and Troubleshooting
Expected Outcomes:
-
Stable: No significant decrease in the peak area of the parent compound and no formation of new peaks.
-
Unstable: A decrease in the parent peak area and the appearance of one or more new peaks corresponding to degradation products.
Troubleshooting Common Issues:
| Issue | Possible Cause | Recommended Action |
| Broad or tailing peaks in HPLC | Inappropriate mobile phase pH; Column degradation | Adjust mobile phase pH; Use a new column |
| No degradation observed | Stress conditions are too mild | Increase temperature, concentration of stressor, or duration of exposure |
| Complete degradation observed | Stress conditions are too harsh | Decrease temperature, concentration of stressor, or duration of exposure |
| Mass balance is not achieved | Degradation products are not UV active; Degradation products are not eluting from the column | Use a mass spectrometer for detection; Modify the mobile phase or gradient to elute all compounds |
By following this comprehensive guide, researchers can proactively address the stability challenges associated with this compound, ensuring the integrity and success of their scientific endeavors.
References
- 1. 23785-21-9|Ethyl 1H-imidazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 2. Ethyl Imidazole-2-Carboxylate Supplier & Manufacturer in China | CAS 1072-98-6 | High Purity Chemical | Product Details, Safety & Applications [chemheterocycles.com]
- 3. Ethyl 1H-imidazole-1-carboxylate 19213-72-0 [sigmaaldrich.com]
- 4. Unexpected Intrinsic Lability of Thiol-Functionalized Carboxylate Imidazolium Ionic Liquids [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. scispace.com [scispace.com]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
- 16. q1scientific.com [q1scientific.com]
- 17. ikev.org [ikev.org]
- 18. jordilabs.com [jordilabs.com]
Alternative solvents for the synthesis of Ethyl 2-methyl-1H-imidazole-4-carboxylate
Technical Support Center: Synthesis of Ethyl 2-methyl-1H-imidazole-4-carboxylate
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals seeking to optimize this synthesis, with a particular focus on exploring and troubleshooting alternative, greener solvent systems. We will move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis and the critical role of solvent selection.
Q1: What is the standard synthetic route for this compound?
The most common and adaptable method is a variation of the Debus-Radziszewski imidazole synthesis.[1][2] This multi-component reaction typically involves the condensation of three key components:
-
A 1,2-dicarbonyl compound (or an equivalent α-hydroxy or α-halo ketone).
-
An aldehyde (acetaldehyde for the 2-methyl group).
-
An ammonia source, most commonly ammonium acetate, which also serves as a catalyst.[3]
Q2: Which solvents are conventionally used, and what are their drawbacks?
Traditionally, syntheses are performed in high-boiling polar solvents. Glacial acetic acid is frequently used as it acts as both a solvent and a catalyst.[4][5] Other common solvents include dimethylformamide (DMF)[6], ethanol[3], and toluene[6]. While effective, these solvents present several challenges:
-
Toxicity and Environmental Impact: Many conventional organic solvents are toxic, harmful to the environment, and derived from non-renewable resources.[7][8]
-
Harsh Conditions: Reactions in solvents like glacial acetic acid often require high temperatures (reflux), increasing energy consumption.[5]
-
Workup Difficulties: Removal of high-boiling solvents like DMF or acetic acid can be challenging and energy-intensive.
Q3: Why should our lab consider alternative solvents?
Adopting alternative solvents aligns with the principles of green chemistry, which emphasizes the use of non-toxic, renewable, and environmentally benign substances.[6][9] The benefits extend beyond environmental responsibility:
-
Improved Safety: Using non-flammable and non-toxic solvents like glycerol or ionic liquids enhances laboratory safety.[6][10]
-
Potentially Higher Yields: Some green solvents can improve the solubility of reactants and influence reaction pathways to favor product formation, leading to higher yields compared to conventional methods.[10]
-
Simplified Procedures: In some cases, reactions can be run under solvent-free or aqueous conditions, dramatically simplifying the reaction setup and workup.[3][8][11]
Q4: What are the most promising "green" solvent alternatives for this synthesis?
Several classes of green solvents have shown excellent results for imidazole synthesis:
-
Glycerol: A non-toxic, biodegradable, and renewable solvent. Its high polarity and ability to form hydrogen bonds can activate carbonyl compounds, enhancing reaction rates.[10]
-
Ionic Liquids (ILs): Considered "designer solvents," ILs have negligible vapor pressure, are non-flammable, and can be recycled. They often lead to products with excellent purity.[4][6]
-
Deep Eutectic Solvents (DES): A mixture of urea and zinc(II) chloride, for example, can act as a recyclable and effective reaction medium.[7]
-
Solvent-Free Conditions: Often facilitated by microwave irradiation or catalysts like lactic acid, this approach minimizes waste and can lead to excellent yields in very short reaction times.[3][7]
Q5: How does solvent choice fundamentally impact the reaction mechanism and outcome?
The solvent is not merely a medium but an active participant in the reaction. Polar protic solvents like ethanol or glycerol can stabilize charged transition states through hydrogen bonding.[10][12] However, they can also solvate reactants like ammonium acetate, potentially reducing their reactivity.[10] The solvent's polarity influences the solubility of starting materials and the final product, which is critical for both the reaction rate and the ease of product isolation.
Troubleshooting Guide for Alternative Solvent Systems
Encountering issues when switching to a new solvent system is common. This guide provides a structured approach to diagnosing and solving potential problems.
Problem 1: Low or No Product Yield
-
Probable Cause A: Poor Solubility of Starting Materials.
-
Explanation: Your reactants may not be sufficiently soluble in the new solvent to react efficiently. This is a common issue when switching from a solvent like acetic acid to a less aggressive one like ethanol.[10]
-
Solution:
-
Gently heat the reaction mixture to improve solubility, ensuring the temperature does not exceed the decomposition point of any reactant.
-
Consider using a co-solvent system. For example, a small amount of DMSO in ethanol can significantly boost solubility.
-
If using a viscous solvent like glycerol, ensure efficient stirring to maximize mass transfer.
-
-
-
Probable Cause B: Reaction Stalling or Incomplete Conversion.
-
Explanation: The new solvent may not facilitate the reaction as efficiently, leading to a slower rate. The mechanism of solvent-assisted catalysis seen in acetic acid is absent in neutral solvents.
-
Solution:
-
Monitor the reaction: Use Thin-Layer Chromatography (TLC) to track the consumption of starting materials.
-
Extend reaction time: If the reaction is proceeding but is slow, simply increasing the reaction time may be sufficient.
-
Increase temperature: A moderate increase in temperature can often overcome the activation energy barrier.
-
Add a catalyst: For neutral solvents, adding a catalyst like lactic acid[3] or p-toluenesulfonic acid (p-TSA)[13] can dramatically improve reaction rates and yields.
-
-
Problem 2: Significant Impurity Formation
-
Probable Cause A: Dominance of Side Reactions.
-
Explanation: The polarity and proticity of the solvent can alter the reaction pathway, potentially favoring the formation of side products (e.g., self-condensation of the aldehyde or dicarbonyl).
-
Solution:
-
Adjust Temperature: Lowering the reaction temperature can often increase the selectivity for the desired product.
-
Change the Order of Addition: In some cases, adding the aldehyde slowly to the mixture of the other components can minimize its self-condensation.
-
Purification: If minor impurities are unavoidable, focus on purification. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for crystalline products.[5][14] For oily products or difficult-to-separate impurities, column chromatography may be necessary.[15]
-
-
Problem 3: Difficulty with Product Isolation and Work-up
-
Probable Cause A: High Solubility of the Product in the Green Solvent.
-
Explanation: This is a frequent challenge with highly polar, high-boiling solvents like glycerol or ionic liquids. The product may not precipitate upon cooling.
-
Solution:
-
Anti-Solvent Precipitation: Pour the reaction mixture into a large volume of an "anti-solvent" in which your product is insoluble but the reaction solvent is soluble. Ice-cold water is a common first choice.[5]
-
Liquid-Liquid Extraction: Dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.[16][17] This is effective for removing water-soluble solvents like glycerol.
-
For Ionic Liquids: Some ILs are immiscible with certain organic solvents (e.g., diethyl ether), allowing for direct extraction of the product. The IL can then be recovered and reused.
-
-
Troubleshooting Decision Workflow
Below is a visual guide to help structure your troubleshooting process when implementing a new solvent system.
Caption: A decision tree for troubleshooting common issues.
Comparative Data of Solvent Systems
The table below summarizes key parameters for conventional and alternative solvents to aid in your selection process.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Green Chemistry Profile | Key Advantages | Common Issues & Drawbacks |
| Glacial Acetic Acid | 118 | 6.2 | Poor: Corrosive, non-renewable | Acts as both solvent and catalyst | Corrosive, difficult to remove, harsh conditions |
| DMF | 153 | 36.7 | Poor: High toxicity (reprotoxic) | High solvating power | Toxic, high boiling point, difficult to remove |
| Ethanol | 78 | 24.6 | Good: Renewable, low toxicity | Low toxicity, easy to remove | Lower yields due to reactant solvation[10], lower boiling point limits reaction temp. |
| Glycerol | 290 | 42.5 | Excellent: Renewable, non-toxic, biodegradable | Activates reactants via H-bonding[10], high yields | Viscous, very high boiling point, product isolation can be challenging |
| Ionic Liquids | >200 (typically) | Variable | Very Good: Recyclable, non-volatile | Tunable properties, high product purity[6] | High cost, potential viscosity and workup challenges |
| Solvent-Free | N/A | N/A | Excellent: No solvent waste | Rapid reactions (esp. with MW), high atom economy | Requires catalyst, potential for thermal runaway without proper control |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Conventional Synthesis in Glacial Acetic Acid
This protocol is based on the classical Debus-Radziszewski reaction and serves as a baseline for comparison.[5]
-
Reagents & Equipment:
-
Ethyl 2-chloroacetoacetate (1.0 mmol)
-
Acetamidine hydrochloride (1.2 mmol)
-
Ammonium acetate (5.0 mmol)
-
Glacial Acetic Acid (5 mL)
-
Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer.
-
-
Procedure:
-
Combine ethyl 2-chloroacetoacetate, acetamidine hydrochloride, and ammonium acetate in the round-bottom flask.
-
Add glacial acetic acid (5 mL) to the flask.
-
Heat the mixture to reflux (approx. 120 °C) with vigorous stirring.
-
Maintain the reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 50 mL of ice-cold water. This will neutralize the acid and precipitate the product.[5]
-
Collect the resulting precipitate by vacuum filtration, washing the solid with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.
-
Protocol 2: Green Synthesis using Glycerol
This protocol provides a safer, more environmentally benign alternative.[10]
-
Reagents & Equipment:
-
Ethyl 2-chloroacetoacetate (1.0 mmol)
-
Acetamidine hydrochloride (1.2 mmol)
-
Ammonium acetate (2.5 mmol)
-
Glycerol (3 mL)
-
Round-bottom flask, heating mantle with temperature control, magnetic stirrer.
-
-
Procedure:
-
Combine all solid reagents in the round-bottom flask.
-
Add glycerol (3 mL) and begin stirring.
-
Heat the mixture to 90-100 °C. The higher temperature is necessary to ensure a reasonable reaction rate in the viscous solvent.
-
Maintain this temperature for 3-5 hours, monitoring by TLC.
-
After completion, cool the mixture to approximately 60 °C (to reduce glycerol viscosity).
-
Pour the warm mixture into 50 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL). The product is significantly more soluble in ethyl acetate than in water, while glycerol remains in the aqueous phase.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify further by recrystallization or column chromatography as needed.
-
General Synthesis Workflow
The diagram below illustrates the core steps of the multi-component synthesis.
Caption: General workflow for imidazole synthesis.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 8. asianpubs.org [asianpubs.org]
- 9. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 10. researchgate.net [researchgate.net]
- 11. One-pot synthesis of symmetric imidazolium ionic liquids N , N -disubstituted with long alkyl chains - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03358H [pubs.rsc.org]
- 12. DSpace [kuscholarworks.ku.edu]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 17. jocpr.com [jocpr.com]
Enhancing the regioselectivity in the synthesis of Ethyl 2-methyl-1H-imidazole-4-carboxylate derivatives
Technical Support Center: Synthesis of Ethyl 2-methyl-1H-imidazole-4-carboxylate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on achieving high regioselectivity. Here, we will dissect common experimental challenges, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance the yield and purity of your target compound.
Section 1: The Synthetic Challenge: Regioselectivity in Imidazole Formation
The synthesis of this compound typically proceeds via a variation of the Debus-Radziszewski reaction, a multicomponent condensation of an aldehyde (acetaldehyde), an α-dicarbonyl compound (ethyl 2-chloroacetoacetate or similar), and an ammonia source.[1][2] While versatile, this method's primary drawback when using an unsymmetrical dicarbonyl starting material is the potential formation of two regioisomers: the desired this compound and the undesired Ethyl 2-methyl-1H-imidazole-5-carboxylate.
The core of the challenge lies in controlling which carbonyl group of the α-ketoester preferentially reacts with the ammonia and aldehyde-derived diimine intermediate.[3] This lack of control can lead to difficult-to-separate mixtures, reducing the overall yield of the desired product.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
FAQ 1: My reaction is producing a mixture of 4- and 5-carboxylate regioisomers. How can I increase the selectivity for the 4-carboxylate isomer?
This is the most critical challenge. Regioselectivity is not governed by a single factor but is a cumulative result of steric effects, electronic factors, catalyst choice, and reaction conditions.[1]
Answer: To enhance the formation of the 4-carboxylate isomer, a systematic optimization of the following parameters is essential:
-
Choice of Starting Material: The structure of the α-dicarbonyl component is paramount. Using Ethyl 2-chloroacetoacetate is a common strategy. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the adjacent carbonyl group, directing the cyclization pathway.
-
Catalyst Selection: While the reaction can proceed without a catalyst, employing a Lewis or Brønsted acid can significantly alter the regiochemical outcome.[1] Catalysts like Zn(BF₄)₂, CuI, or silica-supported HBF₄ have been shown to improve selectivity in related multicomponent imidazole syntheses by coordinating to specific sites on the reactants and stabilizing certain transition states over others.[1][4]
-
Solvent and Temperature Optimization: The polarity of the solvent can influence the reaction pathway. Experimenting with a range of solvents from polar protic (e.g., ethanol) to aprotic (e.g., dioxane, DMF) is recommended. Lowering the reaction temperature often favors the thermodynamically more stable product, which may be the desired 4-carboxylate isomer.
-
pH Control: Maintaining a slightly acidic to neutral pH is crucial. The use of ammonium acetate serves both as the ammonia source and a buffer. Deviations from the optimal pH can lead to side reactions and decreased selectivity.
Optimized Protocol for Enhanced Regioselectivity:
This protocol is a starting point for optimization.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ammonium acetate (3.0 eq.).
-
Reagents: Add the solvent of choice (e.g., glacial acetic acid or ethanol, 5 mL per mmol of the limiting reagent). Begin stirring.
-
Addition: Sequentially add acetaldehyde (1.1 eq.) and Ethyl 2-chloroacetoacetate (1.0 eq.) to the mixture.
-
Reaction: Heat the mixture to a gentle reflux (typically 80-100 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: Influence of Conditions on Regioselectivity
| Catalyst System | Solvent | Temperature (°C) | Typical Outcome | Reference |
| None | Glacial Acetic Acid | 100 | Mixture of 4- and 5-isomers | General Observation |
| Zn(BF₄)₂ | Ethanol | 80 | Improved selectivity for 4-isomer | [4] |
| HBF₄–SiO₂ | Acetonitrile | 80 | High selectivity in related systems | [4] |
| Microwave Irradiation | Ethanol | 120 | Faster reaction, variable selectivity | [1] |
FAQ 2: How can I accurately determine the ratio of the 4- and 5-carboxylate isomers in my product mixture?
Answer: Accurate determination of the isomeric ratio is crucial for optimizing your reaction conditions. The primary methods are ¹H NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
¹H NMR Spectroscopy: This is the most direct method. The proton on the imidazole ring (C5-H for the 4-carboxylate and C4-H for the 5-carboxylate) will appear at a distinct chemical shift. The C5-H of the 4-carboxylate isomer is typically found further downfield due to the anisotropic effect of the adjacent ester group. By integrating these signals, you can calculate the molar ratio of the isomers.
-
HPLC: A well-developed HPLC method can provide excellent separation of the two isomers, allowing for precise quantification. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or TFA) is a good starting point.
FAQ 3: I am observing a significant amount of dark, polymeric byproduct. What causes this and how can it be minimized?
Answer: The formation of dark, often intractable, polymeric byproducts is a common issue in multicomponent reactions, typically arising from the self-condensation of the aldehyde or other reactive intermediates.
-
Cause: Acetaldehyde is prone to aldol condensation under both acidic and basic conditions. High temperatures and prolonged reaction times can exacerbate this issue.
-
Prevention Strategies:
-
Control Stoichiometry: Ensure that the aldehyde is not used in large excess. A slight excess (1.1-1.2 eq.) is often sufficient.
-
Slow Addition: Adding the aldehyde dropwise to the reaction mixture at the reaction temperature can help maintain a low instantaneous concentration, thus minimizing self-condensation.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to the formation of colored impurities.
-
Temperature Management: Avoid excessively high temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Section 3: Visualizing Reaction & Troubleshooting Pathways
To better understand the chemical principles and troubleshooting logic, the following diagrams have been created.
Diagram 1: Competing Reaction Pathways
This diagram illustrates the critical branch point in the reaction mechanism where the synthesis can diverge to form either the desired 4-carboxylate or the undesired 5-carboxylate isomer.
Caption: Competing pathways in the synthesis of imidazole carboxylate isomers.
Diagram 2: Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during the synthesis.
Caption: A systematic workflow for troubleshooting synthesis problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Ethyl 2-methyl-1H-imidazole-4-carboxylate
Introduction: The Significance of Ethyl 2-methyl-1H-imidazole-4-carboxylate in Medicinal Chemistry
This compound is a key building block in the synthesis of a variety of pharmacologically active compounds. The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The specific substitution pattern of this molecule, featuring a methyl group at the 2-position and an ethyl carboxylate at the 4-position, provides a versatile platform for further functionalization, making it a valuable intermediate in the development of therapeutics for a range of diseases.
This guide provides a comparative analysis of different synthetic routes to this compound, offering researchers and drug development professionals an in-depth understanding of the available methodologies. We will explore the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their efficiency, scalability, and overall practicality.
Methodology Overview: A Visual Roadmap
The following diagram illustrates the primary synthetic strategies that will be discussed in this guide. Each route offers a unique set of advantages and challenges, which will be elaborated upon in the subsequent sections.
Caption: Overview of the synthetic strategies for this compound.
Route A: Multi-step Synthesis from a Glycine Derivative
This classical approach builds the imidazole ring system through a series of sequential reactions, starting from the readily available amino acid, glycine. While this method is multi-stepped, it offers a high degree of control over the introduction of substituents. The following is an adapted protocol for the synthesis of the target molecule, based on a known procedure for the unsubstituted analogue.[1]
Reaction Pathway & Mechanism
The synthesis begins with the N-acetylation of glycine, followed by esterification to yield ethyl N-acetylglycinate. A subsequent Claisen condensation with ethyl formate introduces the carbon atom that will become C5 of the imidazole ring. Cyclization with a source of the C2-methyl group and the second nitrogen atom (in this case, acetamidine), followed by dehydration, would lead to the final product.
References
A Comparative Guide to the Efficacy of Ethyl 2-methyl-1H-imidazole-4-carboxylate Analogs as Enzyme Inhibitors
Introduction: The Versatile Imidazole Scaffold in Enzyme Inhibition
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions make it a privileged scaffold in drug design.[3][4] A significant number of biologically active molecules and approved drugs feature the imidazole nucleus, where it often plays a critical role in interacting with biological targets, particularly enzymes.[1][2][5]
This guide provides an in-depth comparison of the efficacy of enzyme inhibitors based on the Ethyl 2-methyl-1H-imidazole-4-carboxylate structure and its broader class of analogs. We will delve into their targeted enzymes, mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to validate their inhibitory potential. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and comparative data necessary to advance their research in this promising area of enzyme inhibition.
Key Enzyme Targets for Imidazole-Based Inhibitors
Imidazole derivatives have demonstrated inhibitory activity against a wide array of enzyme families, primarily by interacting with the enzyme's active site. The nitrogen atom at position 3 of the imidazole ring is often crucial for this interaction, particularly in metalloenzymes.
Key enzyme families targeted by imidazole-based inhibitors include:
-
Heme-Containing Enzymes: This includes enzymes like Heme Oxygenase (HO-1) and Cytochrome P450 (CYP) enzymes. The imidazole nitrogen coordinates with the iron atom of the heme group, disrupting the enzyme's catalytic activity.[6][7] This mechanism is central to the action of many azole-based anticancer and antifungal drugs.[7]
-
Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are crucial for various physiological processes. Imidazole analogs have shown potent inhibition of cytosolic isoforms like hCA I and hCA II.[5]
-
Kinases: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Imidazopyrazole derivatives have emerged as highly potent and selective inhibitors of kinases like Bruton's Tyrosine Kinase (BTK).[8]
-
Peptidases: Enzymes like Prolyl Oligopeptidase (PREP) are involved in neurodegenerative diseases. Imidazole-containing compounds can act as potent noncovalent inhibitors of these enzymes.[9]
-
Epigenetic Enzymes: Sirtuins, a class of NAD+-dependent deacetylases, are key regulators of cellular processes and are implicated in aging and cancer. Imidazole derivatives are being investigated as modulators of sirtuin activity.[10][11]
Below is a diagram illustrating the general mechanism of action for many imidazole-based inhibitors targeting metalloenzymes.
Caption: General mechanism of metalloenzyme inhibition by an imidazole derivative.
Comparative Efficacy and Structure-Activity Relationship (SAR)
The inhibitory potency of imidazole-based compounds is highly dependent on the nature and position of substituents on the core scaffold. Understanding the Structure-Activity Relationship (SAR) is crucial for designing more potent and selective inhibitors.
Quantitative Data Summary
The following table summarizes the inhibitory activity of various imidazole-based analogs against different enzyme targets. This data, compiled from multiple studies, serves as a basis for comparing their efficacy.
| Compound Class/Analog | Target Enzyme | IC50 Value | Key Structural Features & Insights | Reference |
| Imidazole-based analog 1 | HO-1 | 0.4 µM | Lead compound with sub-micromolar activity. Imidazole linked to a hydrophobic group via an ethanolic spacer. | [6] |
| Imidazole-based analog 3 | HO-1 | 28.8 µM | Less potent than the lead compound; highlights the sensitivity of the binding pocket to structural modifications. | [6] |
| Imidazole-based analog 3 | HO-2 | 14.4 µM | Shows greater potency towards HO-2, indicating a potential for isoform selectivity tuning. | [6] |
| Imidazole-ether derivative 17 | hCA I | 4.13 - 15.67 nM | Aryl ether derivatives generally exhibit high potency against cytosolic carbonic anhydrases. | [5] |
| Imidazole-ether derivative 19-24 | hCA II | 5.65 - 14.84 nM | Similar to hCA I, these compounds show nanomolar inhibition, suggesting a strong interaction with the zinc ion in the active site. | [5] |
| Imidazopyrazole-3-carboxamide 12a | BTK | 5.2 nM | Highly potent and selective BTK inhibitor. The amide group is crucial for selectivity. | [8] |
| Imidazopyrazole-3-carboxamide 18a | BTK | 4.9 nM | Demonstrates that modifications on the imidazopyrazole core can lead to highly potent kinase inhibition. | [8] |
| Imidazole-5-carboxylic acid derivatives | AT1 Receptor | Varies (QSAR study) | QSAR models indicate that descriptors like chain count and H-acceptor count are beneficial for activity. | [12] |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate | Nuclear Sirtuins | (Inhibitory Effect) | Demonstrates inhibitory effect on nuclear sirtuins in NSCLC cell lines, validated by in-silico and in-vitro methods. | [11] |
Key SAR Insights
-
Coordination Group is Key: The unsubstituted nitrogen of the imidazole ring is fundamental for the inhibitory activity against metalloenzymes like HO-1 and CYPs, where it directly coordinates with the heme iron.[6][7]
-
Hydrophobic Substituents: For enzymes with deep hydrophobic pockets, such as HO-1, incorporating hydrophobic groups that can occupy these regions significantly enhances potency. The lead compound in the HO-1 study effectively targets the "western region" of the binding pocket.[6]
-
Linker Length and Flexibility: In non-covalent inhibitors, such as those for PREP, the length and nature of the linker connecting the imidazole core to other parts of the molecule are critical for optimal interaction and can influence different functions of the enzyme.[9]
-
Carboxylate/Amide Group Modifications: The carboxylate group in structures like this compound can be a key interaction point or a scaffold for further modification. Converting it to an amide, as seen in the BTK inhibitors, can improve selectivity and potency.[8] The orientation and electronic properties of this group are vital.[12]
Caption: Key structural elements influencing the SAR of imidazole-based inhibitors.
Experimental Protocols for Evaluating Inhibitor Efficacy
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Here, we detail robust, self-validating methodologies for key in vitro enzyme inhibition assays.
Workflow for a Typical In Vitro Enzyme Inhibition Assay
Caption: A generalized workflow for determining enzyme inhibition (IC50).
Protocol 1: General Protein Kinase Inhibition Assay (Luminescence-Based)
Causality: This assay measures the amount of ATP remaining after a kinase reaction. The kinase consumes ATP to phosphorylate its substrate. An inhibitor will prevent this, leaving more ATP in the well. A detection reagent converts the remaining ATP into a luminescent signal, which is inversely proportional to kinase activity.
Materials:
-
96-well white microplates
-
Test imidazole compounds and known kinase inhibitor (positive control)
-
DMSO (vehicle control)
-
Kinase, substrate, and ATP solution
-
Kinase detection reagent (e.g., Kinase-Glo®)
-
Microplate luminometer
Procedure: [13]
-
Compound Plating: Add 5 µL of the test compound solution at various concentrations to the wells of a 96-well plate. Include wells for a positive control and a negative control (DMSO vehicle).
-
Enzyme/Substrate Addition: Add 10 µL of the kinase and substrate mixture to each well.
-
Reaction Initiation: Add 10 µL of ATP solution to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The precise time and temperature should be optimized based on the specific kinase's activity.
-
Signal Development: After incubation, add 25 µL of the kinase detection reagent to each well.
-
Stabilization: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence using a microplate luminometer.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration using non-linear regression analysis.[13]
Protocol 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorescence-Based)
Causality: This assay quantifies the peroxidase activity of COX-2. The enzyme converts a non-fluorescent probe into a highly fluorescent product in the presence of arachidonic acid. An inhibitor blocks this conversion, resulting in a lower fluorescent signal, which is directly proportional to the level of inhibition.
Materials:
-
96-well black microplates
-
Test imidazole compounds and known COX-2 inhibitor (e.g., celecoxib)
-
DMSO (vehicle control)
-
COX-2 enzyme solution
-
Assay buffer
-
Substrate solution (arachidonic acid) and a suitable fluorometric probe
-
Microplate fluorometer
Procedure: [13]
-
Compound Plating: Add 10 µL of the test compound solution at various concentrations to the wells of a 96-well plate. Include positive and negative controls.
-
Enzyme Addition & Pre-incubation: Add 170 µL of the COX-2 enzyme solution to each well and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the substrate/probe solution to each well.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity every minute for 10-20 minutes using a microplate fluorometer (Excitation/Emission wavelengths depend on the probe).
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration. Determine the percentage of inhibition relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.[13]
Conclusion and Future Directions
The this compound scaffold and its analogs represent a versatile and highly promising class of enzyme inhibitors. Their efficacy is rooted in the unique chemical properties of the imidazole ring, which can be strategically functionalized to achieve high potency and selectivity against a diverse range of enzyme targets, from metalloenzymes to protein kinases.[5][6][8]
As demonstrated by the comparative data, subtle structural modifications can lead to significant changes in inhibitory activity, underscoring the importance of rational drug design informed by structure-activity relationship studies.[6][12] The future of this field lies in the integration of computational methods, such as molecular docking and ADME/Tox profiling, with robust in vitro and in vivo validation.[6][10] This synergistic approach will accelerate the discovery and optimization of novel imidazole-based inhibitors, paving the way for the development of next-generation therapeutics for a wide spectrum of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. jopir.in [jopir.in]
- 3. chemijournal.com [chemijournal.com]
- 4. Page loading... [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Ethyl 2-methyl-1H-imidazole-4-carboxylate and Other Imidazole Esters for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals due to its versatile biological activities.[1][2] Among the vast array of imidazole derivatives, imidazole esters, and specifically Ethyl 2-methyl-1H-imidazole-4-carboxylate, represent a class of compounds with significant potential in drug discovery. This guide provides a comprehensive comparative analysis of this compound with other structurally related imidazole esters, offering insights into their synthesis, physicochemical properties, and performance in biological assays. This analysis is designed to empower researchers in making informed decisions for the design and development of novel therapeutic agents.
Introduction to this compound and Its Analogs
This compound is a heterocyclic compound featuring a central imidazole ring substituted with a methyl group at the 2-position and an ethyl carboxylate group at the 4-position. Its structural isomers, such as Ethyl 4-methyl-1H-imidazole-5-carboxylate and Ethyl 5-methyl-1H-imidazole-4-carboxylate, where the positions of the methyl and ester groups are varied, provide a valuable platform for studying structure-activity relationships (SAR). The seemingly subtle shifts in substituent placement can significantly impact the molecule's physicochemical properties and, consequently, its biological activity.[1]
This guide will focus on a comparative evaluation of these key imidazole ester isomers, alongside other relevant derivatives, to elucidate the impact of their structural nuances on their potential as therapeutic agents.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. Properties such as lipophilicity (logP), acidity (pKa), and melting point influence a compound's absorption, distribution, metabolism, and excretion (ADME).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) |
| This compound | C₇H₁₀N₂O₂ | 154.17 | Not Reported | 1.0 |
| Ethyl 4-methyl-1H-imidazole-5-carboxylate | C₇H₁₀N₂O₂ | 154.17 | 204-206 | Not Reported |
| Ethyl 5-methyl-1H-imidazole-4-carboxylate | C₇H₁₀N₂O₂ | 154.17 | 165-169 | Not Reported |
Data sourced from PubChem and other chemical databases. LogP values are predicted and can vary based on the algorithm used.
The positional isomerism between these compounds is expected to influence their dipole moments and crystal packing, leading to differences in melting points and solubility. These variations can have a cascading effect on their biological performance.
Comparative Performance Analysis
The true value of a class of compounds in drug discovery is revealed through a comparative assessment of their biological activities. Here, we delve into the anticancer and antimicrobial potential of this compound and its related esters, supported by available experimental data.
Anticancer Activity
Imidazole derivatives have shown considerable promise as anticancer agents, targeting various pathways involved in cancer progression.[3][4] While direct comparative studies on the anticancer activity of the key positional isomers of ethyl methyl-imidazole-carboxylate are limited, data from related compounds can provide valuable insights.
For instance, a study on a series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks revealed potent antiproliferative activity against several human cancer cell lines.[5] One derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, exhibited an IC₅₀ value of 0.737 µM against HeLa (cervical cancer) cells and 1.194 µM against HT-29 (colon cancer) cells.[5] This highlights the potential of the imidazole-4-carboxylate scaffold as a starting point for the development of potent anticancer agents.
Further research directly comparing the cytotoxic effects of this compound and its isomers on various cancer cell lines is crucial to delineate their relative potencies and establish a clear structure-activity relationship.
Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Imidazole-containing compounds have a long history of use as antimicrobial and antifungal agents.
A systematic evaluation of this compound and its isomers against a panel of clinically relevant bacterial and fungal strains is warranted to fully assess their antimicrobial spectrum and potency.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the synthesis of key imidazole esters and the biological assays used for their evaluation.
Synthesis of Imidazole Esters
The synthesis of imidazole esters can be achieved through various routes. A common and versatile method is the Debus-Radziszewski imidazole synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of specifically substituted imidazole esters, multi-step synthetic pathways are often employed.
Synthesis of Ethyl imidazole-4-carboxylate [8]
This synthesis involves a multi-step process starting from glycine:
-
Acetylation of Glycine: Glycine is acetylated using acetic anhydride to yield acetylglycine.
-
Esterification: The resulting acetylglycine is esterified with ethanol in the presence of a strong acid catalyst to produce acetyl glycine ethyl ester.
-
Condensation and Cyclization: The acetyl glycine ethyl ester undergoes condensation with methyl formate, followed by cyclization with potassium thiocyanate (KSCN) to form a 2-mercapto-imidazole intermediate.
-
Oxidative Desulfurization: The mercapto group is removed by oxidation with hydrogen peroxide to yield the final product, Ethyl imidazole-4-carboxylate.
Synthesis of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate [9]
This protocol describes a novel synthesis for a key intermediate of the drug Olmesartan:
-
Formation of Diethyl 2-chloro-3-oxosuccinate: Ethyl oxalate and ethyl chloroacetate are reacted in the presence of a base to form diethyl 2-chloro-3-oxosuccinate.
-
Condensation with Butyramidinium: The resulting succinate derivative is condensed with butyramidinium in ethanol to form the imidazole ring, yielding diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.
-
Grignard Reaction: The diethyl ester is then treated with methylmagnesium bromide (Grignard reagent) to selectively react with one of the ester groups, forming the tertiary alcohol and yielding the final product.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[10][11][12]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (imidazole esters) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution of Compounds: The imidazole esters are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
The analysis of the physicochemical properties and biological activities of this compound and its isomers allows for the deduction of preliminary SAR.
-
Position of Substituents: The relative positions of the methyl and ethyl carboxylate groups on the imidazole ring are expected to significantly influence the molecule's interaction with biological targets. Changes in steric hindrance and electronic distribution can alter binding affinities to enzymes or receptors.[1]
-
Lipophilicity and Permeability: The overall lipophilicity of the molecule, influenced by the alkyl and ester groups, will affect its ability to cross cell membranes and reach its intracellular target.
-
Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the other nitrogen), which are crucial for interactions with biological macromolecules. The position of the substituents can modulate the accessibility and reactivity of these sites.
A comprehensive SAR study would require the synthesis and evaluation of a broader range of analogs with systematic variations in the substituents at different positions of the imidazole ring.
Conclusion and Future Directions
This compound and its related esters represent a promising class of compounds for drug discovery, with potential applications in oncology and infectious diseases. This guide has provided a comparative framework for their evaluation, highlighting the importance of subtle structural modifications in dictating their biological activity.
To advance the development of these compounds, future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of the biological activities of this compound and its positional isomers under standardized assay conditions.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which these compounds exert their anticancer and antimicrobial effects.
-
Lead Optimization: Synthesizing and evaluating a wider array of derivatives to establish a more detailed structure-activity relationship and to optimize potency, selectivity, and pharmacokinetic properties.
By systematically exploring the chemical space around the imidazole ester scaffold, the scientific community can unlock the full therapeutic potential of this versatile class of molecules.
References
- 1. A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Novel derivatives of methyl and ethyl 2-(4-oxo-8-aryl-2H-3,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl)acetates from biologically active 1-aryl-2-hydrazinoimidazolines: synthesis, crystal structure and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. jocpr.com [jocpr.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. indianchemicalsociety.com [indianchemicalsociety.com]
A Senior Application Scientist's Guide to the Biological Validation of Novel Imidazole Compounds
Introduction: The Enduring Promise of the Imidazole Scaffold
The imidazole ring, a five-membered aromatic heterocycle, stands as a "privileged structure" in medicinal chemistry.[1] Its unique electronic characteristics, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metals allow it to interact with a vast array of biological targets.[1][2][3] This versatility is evidenced by its presence in numerous FDA-approved drugs for treating cancer, microbial infections, and inflammatory diseases.[2][4][5] Consequently, the synthesis of novel imidazole derivatives remains a vibrant and promising frontier in drug discovery.[6][7][8]
However, a novel structure is merely a starting point. Rigorous biological validation is the crucible in which a promising molecule is forged into a viable therapeutic candidate. This guide provides a strategic framework for researchers, moving beyond simple protocols to explain the causal logic behind a multi-phase validation process. We will navigate from broad-based primary screening to specific mechanistic studies and finally to preclinical efficacy models, ensuring that every experimental step is a self-validating system designed to build a robust data package for your novel imidazole compound.
The Validation Funnel: A Strategic Workflow for Characterizing Novel Compounds
A logical and resource-efficient approach to validation follows a funnel-like progression. We begin with broad, high-throughput assays to identify general biological activity and eliminate inactive or overly toxic compounds. Subsequent phases employ more complex, target-specific assays to elucidate the mechanism of action, culminating in resource-intensive in vivo studies for the most promising candidates.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to HPLC-Based Purity Assessment of Ethyl 2-methyl-1H-imidazole-4-carboxylate
Introduction: The Critical Role of Purity in Imidazole-Based Active Pharmaceutical Ingredients
Ethyl 2-methyl-1H-imidazole-4-carboxylate is a key building block in the synthesis of various pharmacologically active compounds. Its structural motif is prevalent in numerous therapeutic agents, making its purity a cornerstone of drug safety and efficacy. The manufacturing process of active pharmaceutical ingredients (APIs) is complex, often involving multiple steps where impurities can be introduced from starting materials, intermediates, or side reactions.[1][2][3][4] For imidazole derivatives, these impurities can include isomers, unreacted starting materials, and degradation products, which may possess undesirable toxicological profiles or affect the stability and bioavailability of the final drug product.
Therefore, robust analytical methodologies are not merely a regulatory requirement but a scientific necessity to ensure the quality of the final product. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. This guide provides a comparative analysis of HPLC methods for assessing the purity of synthesized this compound, offering a detailed, field-proven protocol and insights into data interpretation.
Understanding the Analyte and Potential Impurities
The synthesis of this compound can proceed through various routes, each with a unique impurity profile.[1][2][3][4] Common impurities may include starting materials like ethyl glycinate and acetic anhydride, as well as process-related impurities such as isomers (e.g., Ethyl 2-methyl-1H-imidazole-5-carboxylate) and by-products from incomplete reactions or degradation. A thorough understanding of the synthetic pathway is crucial for developing a selective and specific HPLC method capable of resolving the main component from all potential impurities.
Comparative Analysis of HPLC Methodologies
The choice of HPLC conditions, particularly the stationary phase and mobile phase, is critical for achieving optimal separation of imidazole derivatives. These compounds can exhibit challenging chromatographic behavior due to their basic nature, which can lead to peak tailing on traditional silica-based columns.
| Parameter | Method A: Traditional C18 | Method B: Polar-Embedded C18 | Method C: HILIC |
| Stationary Phase | C18, 5 µm, 150 x 4.6 mm | C18 with polar end-capping, 5 µm, 150 x 4.6 mm | Amide or Silica, 3 µm, 100 x 2.1 mm |
| Mobile Phase | Acetonitrile:Water with 0.1% TFA | Acetonitrile:Phosphate Buffer (pH 6.0, 50mM) | Acetonitrile:Water with 0.1% Formic Acid |
| Pros | Widely available, good retention for non-polar compounds. | Reduced peak tailing for basic analytes, better peak shape. | Excellent retention for polar compounds like imidazole.[5] |
| Cons | Potential for poor peak shape (tailing) for imidazole. | Buffer preparation required, potential for salt precipitation. | Requires careful equilibration, may have lower sample loading capacity. |
| Typical Application | General-purpose reverse-phase separations. | Ideal for separating mixtures of polar and non-polar compounds, including basic analytes. | Analysis of very polar compounds that are poorly retained in reverse-phase.[5] |
From the Field: While a standard C18 column can be a starting point, my experience has shown that polar-embedded C18 columns offer superior peak symmetry for nitrogen-containing heterocycles like our target analyte. The embedded polar groups interact with residual silanols on the silica surface, preventing strong, undesirable interactions with the basic imidazole moiety. Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative, particularly if very polar, early-eluting impurities are expected.[5] However, for routine quality control, a well-optimized reverse-phase method often provides the necessary robustness and ease of use.
Recommended HPLC Protocol for Purity Assessment
This protocol is designed to be a self-validating system, incorporating system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before and during sample analysis.[6][7][8] This is in line with international regulatory expectations, such as the ICH Q2(R2) guidelines.[9][10][11][12][13]
Experimental Workflow
Caption: High-level workflow from preparation to final report generation.
Materials and Reagents
-
This compound (Synthesized Sample and Certified Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent with DAD/UV detector |
| Column | Polar-Embedded C18 (e.g., Waters SymmetryShield RP18), 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 50 mM Potassium Dihydrogen Phosphate, pH adjusted to 6.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min (10% B), 2-15 min (10-80% B), 15-18 min (80% B), 18-18.1 min (80-10% B), 18.1-25 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm[14][15] |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Solution Preparation
-
Mobile Phase A: Dissolve 6.8 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 6.0 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the synthesized sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability Testing (SST)
Before commencing sample analysis, the system's suitability must be verified.[6][7][16][17] This is a non-negotiable step in regulated environments.
Caption: Decision workflow for the System Suitability Test (SST).
Inject the standard solution five times and evaluate the following parameters for the main peak:
-
Tailing Factor: Must be ≤ 2.0. A value greater than 2 indicates undesirable interactions between the analyte and the stationary phase.
-
Theoretical Plates (Column Efficiency): Should be > 2000. This demonstrates the column's ability to produce sharp, narrow peaks.
-
Repeatability (%RSD): The relative standard deviation of the peak areas from the five injections should be ≤ 2.0%.[10] This confirms the precision of the injector and detector.
Data Analysis and Purity Calculation
Once the system passes the SST, inject the sample solution. The purity of the synthesized compound is typically assessed using the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all components have a similar response factor at the chosen wavelength. For a more accurate quantification of impurities, a reference standard for each impurity would be required to determine their individual response factors.
Example Data Interpretation
| Peak # | Retention Time (min) | Area | Area % | Identity |
| 1 | 4.2 | 1500 | 0.05 | Unknown Impurity |
| 2 | 8.9 | 2985000 | 99.50 | This compound |
| 3 | 11.5 | 13500 | 0.45 | Process-Related Impurity |
| Total | 3000000 | 100.00 |
In this example, the purity of the synthesized batch is calculated to be 99.50%. All impurities greater than 0.05% should be reported and, if necessary, identified.
Conclusion
A robust, well-validated HPLC method is indispensable for accurately assessing the purity of synthesized this compound. The recommended reverse-phase method using a polar-embedded C18 column provides a reliable and reproducible approach for routine quality control. By adhering to a strict protocol that includes system suitability testing, researchers and drug development professionals can ensure the integrity of their analytical data and the quality of their synthesized compounds, ultimately contributing to the development of safe and effective medicines.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Prepartion of Ethyl imidazole-4-carboxylate - Chempedia - LookChem [lookchem.com]
- 5. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
- 15. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 16. assayprism.com [assayprism.com]
- 17. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Synthesis of Imidazole-4-carboxylates: Benchmarking Novel Methods Against a Classic Approach
For Researchers, Scientists, and Drug Development Professionals
The imidazole-4-carboxylate scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials. The demand for efficient, sustainable, and versatile methods for the synthesis of these compounds has driven the development of novel synthetic strategies. This guide provides an in-depth technical comparison of emerging synthesis methods against the traditional Debus-Radziszewski reaction, offering a critical evaluation of their respective advantages and limitations.
The Enduring Legacy and Inherent Limitations of the Debus-Radziszewski Synthesis
The Debus-Radziszewski reaction, first reported in the 19th century, has long been a workhorse for the synthesis of substituted imidazoles.[1] This multicomponent reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1] While its place in the history of heterocyclic chemistry is undeniable, the classical approach often suffers from drawbacks that limit its application in modern drug discovery and development, including harsh reaction conditions, long reaction times, and often modest yields.
A typical synthesis of a trisubstituted imidazole using this method involves refluxing the reactants in a solvent like glacial acetic acid for several hours.[2] The mechanism, while not definitively certain, is thought to proceed through the formation of a diimine intermediate from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to form the imidazole ring.[1]
Emerging Synthesis Methodologies: A Paradigm Shift in Efficiency and Sustainability
In recent years, several innovative approaches have emerged to address the shortcomings of the classical methods. These new strategies often employ enabling technologies such as microwave irradiation and continuous flow processing, or leverage novel catalytic systems to achieve milder and more efficient transformations.
Microwave-Assisted Synthesis: Accelerating Reactions and Enhancing Yields
Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of a wide range of heterocyclic compounds, including imidazole-4-carboxylates.[3] By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products.[3]
One notable modern approach is the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, which provides a versatile route to diversely functionalized imidazole-4-carboxylates.[4] This one-pot, multicomponent procedure allows for the modulation of substituents at the C-2, N-3, and C-5 positions of the imidazole ring, offering significant synthetic flexibility.[4]
Continuous Flow Synthesis: A Gateway to Scalability and Process Control
C-H Activation: A Strategy for Late-Stage Functionalization
Direct C-H activation has emerged as a powerful tool for the late-stage functionalization of complex molecules, and its application to the synthesis of imidazole derivatives is an active area of research.[9][10] This approach allows for the direct introduction of substituents onto the imidazole core, bypassing the need for pre-functionalized starting materials. For instance, the palladium-catalyzed C-H arylation of ethyl imidazole-4-carboxylate enables the synthesis of a range of arylated derivatives.[9] This method is particularly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Head-to-Head Comparison: Key Performance Indicators
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the different synthetic methods. For the purpose of this comparison, we will consider the synthesis of a representative imidazole-4-carboxylate.
| Key Performance Indicator | Traditional (Debus-Radziszewski) | Microwave-Assisted | Continuous Flow (Hypothetical) | C-H Activation |
| Typical Yield | Moderate to Good (often <70%) | Good to Excellent (70-95%)[4] | Potentially Excellent (>90%) | Good (Varies with substrate)[9] |
| Reaction Time | Hours (e.g., 2-24 h)[11] | Minutes (e.g., 5-20 min)[4][11] | Seconds to Minutes | Hours (e.g., 12-24 h) |
| Reaction Temperature | High (Reflux, e.g., ~120 °C)[2] | Elevated (e.g., 150 °C)[4] | Potentially Wide Range | Moderate to High (e.g., 100-120 °C) |
| Catalyst | Often Acid-catalyzed (e.g., Acetic Acid) | Often Catalyst-free or Base-catalyzed | May require a catalyst | Metal Catalyst (e.g., Palladium)[9] |
| Scalability | Limited | Moderate | Excellent | Moderate |
| Green Chemistry Metrics | ||||
| Atom Economy | Moderate | High | High | Moderate |
| E-Factor | High (significant solvent and reagent waste) | Lower (reduced solvent and time) | Potentially Very Low (efficient solvent use) | Moderate to High (catalyst and ligand waste) |
| Safety Considerations | Use of flammable and corrosive acids | High pressure and temperature in a closed system | Improved safety due to small reaction volumes | Use of potentially toxic metal catalysts and ligands |
| Cost of Starting Materials | Generally low-cost, readily available | May require specialized starting materials | Can utilize common starting materials | Higher cost due to catalyst and ligands |
Experimental Protocols: A Practical Guide
To facilitate the adoption of these methods, detailed, step-by-step protocols for a representative traditional and a modern microwave-assisted synthesis are provided below.
Protocol 1: Traditional Synthesis of 2,4,5-Triphenyl-1H-imidazole (A Debus-Radziszewski Example)
This protocol is a representative example of the classical Debus-Radziszewski synthesis.
Materials:
-
Benzil (1.0 mmol, 210 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Ammonium acetate (5.0 mmol, 385 mg)
-
Glacial acetic acid (5 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzil, benzaldehyde, and ammonium acetate.[2]
-
Add glacial acetic acid to the flask.[2]
-
Heat the mixture to reflux (approximately 120 °C) and maintain for 2 hours.[2]
-
Cool the reaction mixture to room temperature.[2]
-
Pour the mixture into a beaker containing 50 mL of ice-cold water.[2]
-
Collect the resulting precipitate by vacuum filtration.[2]
-
Wash the solid with cold water (2 x 10 mL).[2]
-
Recrystallize the crude product from ethanol to afford pure 2,4,5-triphenyl-1H-imidazole.[2]
Protocol 2: Microwave-Assisted One-Pot Synthesis of Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate
This protocol is based on the efficient microwave-assisted synthesis reported by Mai et al.[4]
Materials:
-
2-Chloro-3-(ethoxycarbonylhydrazono)-butanoic acid ethyl ester (0.6 mmol)
-
Acetonitrile (2 mL)
-
Triethylamine (TEA) (84 µL, 0.6 mmol)
-
Benzylamine (0.63 mmol)
-
Paraformaldehyde (1.2 mmol)
-
Microwave reactor
Procedure:
-
Dissolve 2-Chloro-3-(ethoxycarbonylhydrazono)-butanoic acid ethyl ester in acetonitrile in a microwave glass vial.[4]
-
Add triethylamine at room temperature under magnetic stirring to generate a red solution.[4]
-
Add benzylamine and stir the resulting solution until it becomes colorless.[4]
-
Add paraformaldehyde to the reaction mixture.[4]
-
Seal the vessel and heat it under microwave irradiation at 150 °C for 20 minutes.[4]
-
After cooling, evaporate the solvent under reduced pressure.[4]
-
Purify the crude residue by column chromatography to yield the desired imidazole-4-carboxylate.[4]
Visualizing the Synthetic Pathways
To better understand the relationships between the different synthetic approaches, the following diagrams illustrate the core concepts.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 11. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
Safeguarding Your Research: A Practical Guide to Handling Ethyl 2-methyl-1H-imidazole-4-carboxylate
As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-methyl-1H-imidazole-4-carboxylate. Moving beyond a simple checklist, this document, authored from the perspective of a Senior Application Scientist, delves into the "why" behind each safety protocol, ensuring a deep, practical understanding that builds a culture of safety and trust in your laboratory.
Immediate Safety and Hazard Assessment
This compound, like many imidazole derivatives, should be handled with care. Based on data from related compounds, it is prudent to assume it may be harmful if swallowed, and has the potential to cause skin, eye, and respiratory irritation.[1][2] Some imidazole compounds have also been associated with more severe health effects, underscoring the need for caution.[3][4]
Key Potential Hazards:
-
Skin and Eye Irritation/Corrosion: Can cause irritation and, in some cases, severe burns or eye damage.[1][3][6]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[1][2]
-
Combustibility: Fine dust particles may form explosive mixtures with air.[7][8]
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6][7][9]
| Hazard Profile | Associated Risk | Recommended Action |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[9][10] |
| Skin Corrosion/Irritation | May cause skin irritation or burns. | Wear appropriate chemical-resistant gloves and a lab coat.[5] |
| Eye Damage/Irritation | May cause serious eye irritation or damage. | Wear safety glasses with side shields or chemical goggles.[5][7] |
| Respiratory Irritation | May cause respiratory tract irritation. | Handle in a well-ventilated area, preferably a chemical fume hood.[5][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical. The following recommendations are based on a conservative approach to the potential hazards.
-
Hand Protection: Wear nitrile rubber (NBR) gloves.[3] Gloves should be inspected before use and replaced if any signs of degradation are present. Always wash your hands after removing gloves.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[7] If there is a risk of splashing, a face shield should also be worn.[10]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required to protect against skin contact.[5] For larger quantities or in case of a spill, corrosion-proof clothing may be necessary.[10]
-
Respiratory Protection: If dust or aerosols are likely to be generated, a NIOSH/MSHA-approved respirator with a particulate filter is recommended.[7] All handling of the solid compound should ideally be done in a chemical fume hood to minimize inhalation exposure.[5][7]
Operational and Handling Plan: A Step-by-Step Guide
A systematic approach to handling ensures both safety and experimental integrity.
1. Preparation and Engineering Controls:
- Always work in a well-ventilated area. A certified chemical fume hood is the preferred engineering control.[5][7]
- Ensure that an eyewash station and safety shower are readily accessible and in good working order.[7]
- Before starting, clear the work area of any unnecessary items and potential ignition sources.[10]
2. Handling the Compound:
- Wear all required PPE before handling the container.
- Carefully open the container, avoiding the creation of dust.
- Use a spatula or other appropriate tool to transfer the desired amount of the compound.
- Keep the container tightly closed when not in use.[10]
- Avoid contact with skin, eyes, and clothing.[7]
- Do not breathe in dust or vapors.[7]
3. In Case of a Spill:
- For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.[5][6]
- For larger spills, evacuate the area and follow your institution's emergency procedures.
- Ventilate the area of the spill.[6]
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All waste materials, including the compound itself and any contaminated consumables (e.g., gloves, weighing paper), should be collected in a clearly labeled, sealed container.
-
Waste Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance. Do not dispose of this material down the drain.[5]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key decision points and actions for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. carlroth.com [carlroth.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. westliberty.edu [westliberty.edu]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. fishersci.com [fishersci.com]
- 10. americanbio.com [americanbio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
